2-(3-Bromoquinolin-6-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromoquinolin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-5-8-3-7(4-11(14)15)1-2-10(8)13-6-9/h1-3,5-6H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGUOWWMXHPEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731516 | |
| Record name | (3-Bromoquinolin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022091-93-5 | |
| Record name | (3-Bromoquinolin-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of 2-(3-Bromoquinolin-6-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-(3-Bromoquinolin-6-yl)acetic acid, a substituted quinoline derivative of significant interest in medicinal chemistry. As a scaffold, quinoline and its analogs are integral to the development of a wide array of therapeutic agents due to their diverse biological activities, including roles as antibacterial, anticancer, and anti-inflammatory agents.[1][2] This document is designed to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary for the effective utilization of this compound in their research endeavors.
Introduction to the Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[3] Its rigid, planar structure provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The diverse pharmacological profiles of quinoline derivatives stem from the versatility of substituting various functional groups onto the core structure, which can modulate their physicochemical properties and biological activities.[2] The introduction of a bromine atom and an acetic acid moiety, as seen in this compound, can significantly influence the molecule's reactivity, lipophilicity, and potential as a pharmacophore.[4]
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is crucial for its application in experimental settings, from reaction design to formulation development.
| Property | Value | Source |
| CAS Number | 1022091-93-5 | [5] |
| Molecular Formula | C₁₁H₈BrNO₂ | [5] |
| Molecular Weight | 266.09 g/mol | [5] |
| Appearance | Typically a solid | [4] |
| Solubility | Expected to be soluble in polar organic solvents | [4] |
Synthesis of the Quinoline Core: Established Methodologies
A plausible synthetic strategy for the quinoline core of the target molecule would likely involve the construction of a 6-substituted quinoline, which is then further functionalized. For instance, a substituted aniline could be reacted with appropriate reagents to form the quinoline ring system, followed by bromination and the introduction of the acetic acid side chain.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a substituted quinoline derivative, highlighting the key stages of core formation and subsequent functionalization.
Caption: Generalized synthetic pathway for this compound.
Structural Elucidation and Characterization
The unambiguous determination of the molecular structure of this compound relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the connectivity and chemical environment of atoms.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the quinoline ring and the methylene protons of the acetic acid side chain.
-
Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline ring will appear in this region. The bromine atom at the C3 position and the acetic acid group at the C6 position will influence the chemical shifts and coupling patterns of the remaining aromatic protons. Protons on the pyridine ring (H2 and H4) are generally more deshielded.[8]
-
Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons of the acetic acid group is expected, likely in the range of δ 3.5-4.5 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton will be present, typically at a downfield chemical shift (δ 10-13 ppm), and its position can be concentration and solvent dependent.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Quinoline Carbons: The nine carbon atoms of the quinoline ring will give rise to distinct signals. The carbon bearing the bromine (C3) will be influenced by the halogen's electronegativity.
-
Acetic Acid Carbons: Two additional signals are expected for the methylene carbon (-CH₂) and the carbonyl carbon (-COOH) of the acetic acid moiety. The carbonyl carbon will appear significantly downfield (typically δ 170-180 ppm).
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze coupling patterns to establish connectivity. Assign all signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[8]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
-
C=C and C=N Stretches: Absorptions in the 1450-1650 cm⁻¹ region corresponding to the aromatic quinoline ring.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹.
Characterization Workflow
The following diagram outlines the logical workflow for the comprehensive structural characterization of this compound.
Caption: Logical workflow for the structural elucidation of the target compound.
Potential Biological Applications
While specific biological activity data for this compound is not extensively documented, its structural features suggest potential for various pharmacological applications. Quinoline-6-acetic acid derivatives, in general, are of interest in medicinal chemistry and may exhibit antimicrobial, anti-inflammatory, or antitumor activities.[4] The presence of the bromine atom can enhance lipophilicity and potentially improve membrane permeability, while the carboxylic acid group provides a handle for further derivatization or can act as a key interacting group with biological targets. Further research is warranted to explore the specific biological profile of this compound.
Conclusion
This compound is a valuable heterocyclic compound with a molecular architecture that holds promise for applications in drug discovery and medicinal chemistry. This guide has outlined the key aspects of its molecular structure, plausible synthetic strategies, and the analytical techniques required for its comprehensive characterization. The provided protocols and workflows serve as a practical resource for researchers aiming to synthesize, identify, and utilize this compound in their scientific endeavors. The elucidation of its specific biological activities remains an important area for future investigation.
References
- 1. chim.it [chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 5622-34-4: 6-Quinoline acetic acid | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetic acid, bromo- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(3-Bromoquinolin-6-yl)acetic acid (CAS Number: 1022091-93-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Bromoquinolin-6-yl)acetic acid, a key heterocyclic building block in medicinal chemistry. Given the burgeoning interest in quinoline scaffolds for therapeutic applications, this document serves as a vital resource for researchers engaged in drug discovery and development. This guide elucidates the physicochemical properties, a proposed synthetic pathway, and key chemical transformations of the title compound. Furthermore, it explores its potential as a precursor for novel bioactive molecules, particularly in the realms of oncology and inflammatory diseases, by drawing parallels with structurally related compounds. Detailed experimental protocols for its derivatization are provided to empower researchers in their synthetic endeavors.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Quinoline derivatives have demonstrated efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4] The strategic functionalization of the quinoline core allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for the design of novel therapeutics. The subject of this guide, this compound, presents two key points for chemical modification: the bromine atom at the 3-position and the acetic acid moiety at the 6-position. This dual functionality makes it a versatile intermediate for the synthesis of a diverse library of compounds for biological screening.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1022091-93-5 | [5] |
| Molecular Formula | C₁₁H₈BrNO₂ | [5] |
| Molecular Weight | 266.09 g/mol | [5] |
| Appearance | Solid (predicted) | [5] |
| Solubility | Soluble in polar organic solvents | [5] |
| Storage | Sealed in dry, 2-8°C | [6] |
Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Rationale behind the proposed synthesis:
-
Skraup-Doebner-von Miller Reaction: This classic method allows for the construction of the quinoline core from an aniline derivative.[7][8] Starting with 4-aminophenylacetic acid and reacting it with glycerol in the presence of sulfuric acid and an oxidizing agent is a standard approach to generate a quinolinone structure.
-
Electrophilic Bromination: The resulting 2-(2-oxo-1,2-dihydroquinolin-6-yl)acetic acid can then be brominated. The electron-donating nature of the lactam functionality directs bromination to the 3-position.
-
Halogenation and Selective Reduction: Conversion of the 2-oxo group to a bromide followed by a selective reduction of the 2-bromo substituent would yield the target compound. This selective reduction can be challenging and would require careful optimization of reaction conditions.
An alternative approach could involve a Friedländer synthesis using a suitably substituted o-aminobenzaldehyde or ketone.[9]
Chemical Reactivity and Derivatization Strategies
This compound is a versatile building block, offering two primary sites for chemical modification.
Reactions at the 3-Position (C-Br Bond)
The bromine atom at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][10] This allows for the introduction of various aryl and heteroaryl moieties.
Caption: Experimental workflow for Suzuki-Miyaura coupling of this compound.
The Sonogashira coupling facilitates the formation of a C-C bond between the bromoquinoline and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11] This reaction is instrumental in synthesizing alkynyl-substituted quinolines, which are valuable intermediates.
The Heck reaction enables the coupling of the bromoquinoline with an alkene to form a substituted alkene, again using a palladium catalyst.[12][13] This is a key method for introducing vinyl groups.
Reactions at the 6-Position (Carboxylic Acid Moiety)
The acetic acid group provides a handle for forming amide and ester derivatives, which can significantly modulate the biological activity and pharmacokinetic properties of the molecule.
The carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).[14][15]
Caption: Experimental workflow for amide coupling of this compound.
Esterification can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis, or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.[16][17]
Potential Applications in Drug Discovery
While specific biological data for this compound is not extensively documented, the pharmacological activities of structurally related quinoline derivatives provide a strong rationale for its investigation in several therapeutic areas.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[1][3] The ability to introduce diverse substituents at the 3-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) to identify potent and selective anticancer agents. The carboxylic acid moiety can also be crucial for activity, as seen in quinoline carboxylic acid derivatives that inhibit insulin-like growth factor receptors.[1]
Anti-inflammatory Activity
Certain quinoline derivatives exhibit anti-inflammatory properties, potentially through the inhibition of key inflammatory pathways. The derivatization of the carboxylic acid group into amides and esters can lead to compounds with improved cell permeability and metabolic stability, enhancing their potential as anti-inflammatory drugs.
Bioisosteric Replacement
The carboxylic acid group can be replaced with known bioisosteres, such as tetrazoles or hydroxamic acids, to modulate the acidity and pharmacokinetic profile of the resulting compounds.[18][19] This strategy is often employed in drug design to overcome liabilities associated with carboxylic acids, such as poor membrane permeability and rapid clearance.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as toluene/water (4:1).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent like DMF or DCM.
-
Add HOBt (1.2 equiv.) and EDC (1.2 equiv.) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its dual functionality allows for a wide range of chemical modifications through well-established synthetic methodologies. This guide provides a foundational understanding of its properties, a plausible synthetic route, and detailed strategies for its derivatization, thereby serving as a practical resource for researchers in the field of medicinal chemistry and drug discovery. The exploration of this compound and its derivatives is anticipated to contribute significantly to the development of new and effective therapeutic agents.
References
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amide Synthesis [fishersci.dk]
- 7. iipseries.org [iipseries.org]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. community.wvu.edu [community.wvu.edu]
- 17. cerritos.edu [cerritos.edu]
- 18. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of Solubility for a Novel Quinoline Derivative
An In-Depth Technical Guide to the Solubility of 2-(3-Bromoquinolin-6-yl)acetic acid
This compound is a heterocyclic compound featuring a quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with applications ranging from anticancer to antimalarial.[1] As with any compound intended for pharmaceutical development, understanding its aqueous solubility is a critical first step. Solubility is a fundamental physicochemical property that dictates a compound's behavior in subsequent stages of development, influencing everything from formulation strategies to bioavailability and in vivo efficacy.[2][3]
This guide provides a comprehensive overview of the factors expected to govern the solubility of this compound and presents a detailed, field-proven experimental protocol for its accurate determination. While specific solubility data for this exact molecule is not publicly available, this document equips researchers with the foundational knowledge and practical methodology to generate reliable and reproducible solubility profiles.
Part 1: Core Physicochemical & Structural Factors Influencing Solubility
The solubility of this compound is not a single value but rather a profile dependent on various environmental and structural factors. A thorough analysis of its structure allows us to predict its behavior.
-
Molecular Formula: C₁₁H₈BrNO₂
-
Molecular Weight: 266.09 g/mol [4]
The Critical Role of pH
The structure contains a carboxylic acid moiety (-CH₂COOH), making its aqueous solubility highly dependent on pH.[5]
-
In Acidic Conditions (Low pH): The carboxylic acid group will be protonated and exist in its neutral, un-ionized form. This form is typically less polar and, therefore, exhibits lower solubility in aqueous media. The lowest observed solubility for a weak acid is its intrinsic solubility, which occurs at a pH more than 2 units below its pKa.[2]
-
In Neutral to Basic Conditions (High pH): As the pH increases above the pKa of the carboxylic acid, the group deprotonates to form the carboxylate anion (-CH₂COO⁻). This charged species is significantly more polar and capable of forming stronger interactions with water molecules, leading to a substantial increase in aqueous solubility.
Impact of the Bromoquinoline Core
The quinoline ring system is largely aromatic and hydrophobic. The presence of a bromine atom further increases the molecule's lipophilicity (fat-solubility), which generally counteracts aqueous solubility. Therefore, a balance exists between the solubilizing effect of the ionizable carboxylic acid group and the hydrophobic nature of the bromoquinoline core.
The Influence of the Solid State
The arrangement of molecules in the solid crystal lattice significantly impacts solubility.[5] A more stable crystalline form (polymorph) requires more energy to break apart the crystal lattice for dissolution, resulting in lower apparent solubility. It is crucial to characterize the solid form of the material being used for solubility studies, as different batches or synthesis methods could yield different polymorphs with varying solubility.
Temperature Effects
For most organic compounds, the dissolution process is endothermic, meaning solubility tends to increase with temperature.[5][6] This relationship should be characterized if the intended application involves temperature variations.
Part 2: Experimental Protocol for Thermodynamic Solubility Determination
To obtain the most accurate and reliable data for regulatory or formulation purposes, the determination of thermodynamic (or equilibrium) solubility is paramount. The "shake-flask" method is the gold-standard technique for this measurement.[2] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[7]
Workflow for Thermodynamic Solubility Determination
References
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmatutor.org [pharmatutor.org]
An In-Depth Technical Guide to the Stability Profile of 2-(3-Bromoquinolin-6-yl)acetic acid
Introduction
2-(3-Bromoquinolin-6-yl)acetic acid is a substituted quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a core component of numerous pharmacologically active agents. A thorough understanding of a molecule's chemical stability is a cornerstone of drug development, influencing everything from synthesis and purification to formulation, storage, and ultimately, therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the stability profile of this compound, offering insights into its potential degradation pathways and outlining a systematic approach for its stability assessment through forced degradation studies.
Physicochemical Properties and Structural Analysis
A molecule's stability is intrinsically linked to its structure and physicochemical properties. The structure of this compound features a quinoline core, a bromine substituent at the 3-position, and an acetic acid moiety at the 6-position. Each of these components contributes to the overall reactivity and potential degradation pathways of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1022091-93-5 | [1] |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Storage | 2-8°C, sealed in a dry environment |
Predicted Stability Profile and Degradation Pathways
The chemical structure of this compound suggests several potential routes for degradation under various stress conditions. Understanding these pathways is crucial for designing robust analytical methods and stable formulations.
-
Hydrolytic Degradation (Acid/Base): The quinoline ring itself is generally stable to hydrolysis. However, the overall stability of the molecule in aqueous solutions can be pH-dependent.[3] Extreme pH conditions could potentially influence the molecule's electronic properties, though significant hydrolytic cleavage is not anticipated as a primary degradation pathway.
-
Oxidative Degradation: The electron-rich quinoline ring system is susceptible to oxidation.[3] Common oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides or hydroxylated quinoline derivatives. The presence of the bromine atom, an electron-withdrawing group, may modulate the ring's susceptibility to oxidation.
-
Photolytic Degradation: Quinoline and its derivatives are often photosensitive.[3] Exposure to light, particularly UV radiation, can induce photodegradation. Potential reactions include hydroxylation of the quinoline ring, or in some cases, cleavage of the carbon-bromine bond through a free-radical mechanism.
-
Thermal Degradation: At elevated temperatures, the primary site of thermal decomposition is likely the acetic acid side chain. Carboxylic acids can undergo decarboxylation, leading to the loss of CO₂ and the formation of a methyl-substituted bromoquinoline. High thermal stress can also lead to more complex decomposition of the entire molecule.
The following diagram illustrates the plausible degradation pathways for this compound under forced stress conditions.
Caption: Predicted degradation pathways for this compound.
Forced Degradation Studies: A Practical Approach
Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[4] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish degradation pathways.[4][5] This information is fundamental for developing and validating stability-indicating analytical methods.[5] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][6]
The diagram below outlines the typical workflow for a comprehensive forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols
The following protocols provide a general framework. Specific concentrations, temperatures, and time points may need to be optimized to achieve the target degradation of 5-20%.[5][6]
Protocol 1: Forced Degradation Study [3]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile/water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[3] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[3] Neutralize samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[3]
-
Thermal Degradation:
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[3]
-
-
Sample Analysis: Analyze all stressed samples, including the control, using a validated stability-indicating HPLC method.
Analytical Methodologies for Stability Assessment
A stability-indicating analytical method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse technique for stability studies. A robust method must be able to separate the parent compound from all potential degradation products, process impurities, and excipients.
Protocol 2: Stability-Indicating HPLC-UV Method (Starting Point) [7][8]
-
Instrumentation: HPLC system with a Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the analyte has significant absorbance, and use the PDA to check for peak purity across all detected peaks.
Method Validation: The HPLC method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by showing that the degradation product peaks do not interfere with the quantification of the parent compound, often verified through peak purity analysis with a PDA detector.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the structural elucidation of unknown degradation products, LC-MS/MS is an indispensable tool.[9][10] It provides molecular weight information and fragmentation patterns that help in identifying the structures of impurities formed under stress.[11]
Data Interpretation and Storage Recommendations
The results from the forced degradation studies should be summarized to provide a clear picture of the compound's stability.
Table 2: Example Summary of Forced Degradation Results
| Stress Condition | Duration (hrs) | % Assay of Parent | % Degradation | No. of Degradants |
| Control | 24 | 99.8 | 0.2 | 0 |
| 0.1 M HCl @ 60°C | 24 | 95.2 | 4.8 | 1 |
| 0.1 M NaOH @ 60°C | 24 | 92.5 | 7.5 | 2 |
| 3% H₂O₂ @ RT | 24 | 88.1 | 11.9 | 3 |
| Heat (Solid) @ 80°C | 24 | 98.9 | 1.1 | 1 |
| Photolytic | - | 90.3 | 9.7 | 2 |
Handling and Storage
Based on the predicted lability of quinoline derivatives, the following handling and storage procedures are recommended to ensure the integrity of this compound:
-
Storage: The compound should be stored in tightly closed containers in a dry, cool (2-8°C), and well-ventilated place.[12][13]
-
Protection from Light: Given the photosensitivity of the quinoline nucleus, the material should be protected from light at all times.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[12]
-
Solution Stability: Stock solutions should be prepared fresh when possible. If storage is necessary, solutions should be refrigerated or frozen and protected from light. A short-term stability study of solutions under typical experimental conditions is advised.
Conclusion
The stability profile of this compound is governed by its constituent functional groups: the quinoline core, the bromo substituent, and the acetic acid side chain. The molecule is predicted to be most susceptible to oxidative and photolytic degradation, with potential for thermal decarboxylation. A systematic approach using forced degradation studies as outlined by ICH guidelines is essential to experimentally confirm these predictions, elucidate degradation pathways, and develop a validated, stability-indicating HPLC method. This foundational knowledge is indispensable for advancing the molecule through the drug development pipeline, ensuring the quality, safety, and efficacy of any potential therapeutic product.
References
- 1. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound;1022091-93-5 [abichem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsred.com [ijsred.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
"2-(3-Bromoquinolin-6-yl)acetic acid" potential derivatives
An In-Depth Technical Guide to the Potential Derivatives of 2-(3-Bromoquinolin-6-yl)acetic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the synthetic potential of this compound, a versatile scaffold for chemical library development. We will delve into strategic derivatization at its key reactive sites, supported by established protocols and mechanistic insights, to empower researchers in drug discovery and materials science.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space, facilitating interactions with enzymes and receptors. Notable examples of quinoline-based drugs include the anti-malarial chloroquine, the anti-bacterial ciprofloxacin, and the kinase inhibitor cabozantinib. The acetic acid moiety at the 6-position and the bromine atom at the 3-position of the core molecule, this compound, offer two orthogonal handles for chemical modification, enabling the systematic exploration of chemical space to develop novel bioactive compounds.
The Core Moiety: Synthesis and Characterization of this compound
A robust and scalable synthesis of the starting material is paramount for any successful derivatization campaign. A common route involves the multi-step synthesis starting from 4-aminophenol, which is first converted to 4-acetamidophenol. This is then nitrated, and the resulting nitro compound is hydrolyzed to 4-amino-3-nitrophenol. A Doebner-von Miller reaction with crotonaldehyde, followed by oxidation, can yield the quinoline core. Subsequent Sandmeyer reaction can introduce the bromo group, and further modifications can lead to the desired acetic acid side chain.
A more direct and frequently cited method for similar structures involves the Gould-Jacobs reaction, which constructs the quinoline ring system. For our specific molecule, a plausible modern approach would involve the cyclization of an appropriately substituted aniline with a diethyl malonate derivative, followed by bromination and hydrolysis.
Workflow for a Plausible Synthesis Route:
Caption: Plausible synthetic workflow for the core moiety.
Once synthesized, rigorous characterization using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is essential to confirm the structure and purity of this compound before proceeding with derivatization.
Derivatization Strategies: A Dual-Pronged Approach
The structure of this compound presents two primary, chemically distinct sites for modification: the carboxylic acid group and the carbon-bromine bond. This allows for a combinatorial approach to library synthesis.
Modification at the Carboxylic Acid Terminus
The acetic acid moiety is readily converted into a variety of functional groups, most commonly amides and esters. These reactions are typically high-yielding and tolerant of a wide range of functional groups, making them ideal for generating large libraries of analogues.
3.1.1. Amide Library Synthesis
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents and the modulation of physicochemical properties such as solubility and hydrogen bonding capacity.
Workflow for Amide Synthesis:
Caption: General workflow for amide library synthesis.
Detailed Protocol: General Procedure for Amide Coupling
-
Activation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) is added a peptide coupling reagent such as HATU (1.1 eq.) and an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: The desired primary or secondary amine (1.2 eq.) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide derivative.
This protocol's self-validating nature lies in the monitoring step (LC-MS), which confirms the consumption of starting material and the formation of the product with the expected mass.
Table 1: Representative Amine Building Blocks for Library Synthesis
| Amine Type | Example | Rationale |
| Aliphatic | Cyclopropylamine | Introduces conformational rigidity and improves metabolic stability. |
| Aromatic | Aniline | Provides a vector for further modification and π-stacking interactions. |
| Heterocyclic | 4-Aminopyridine | Introduces a basic nitrogen for potential salt formation and improved solubility. |
| Functionalized | Glycine methyl ester | Incorporates an amino acid backbone for peptidomimetic design. |
Modification at the C3-Position via Cross-Coupling
The bromine atom at the C3 position is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This allows for the installation of a wide array of aromatic, heteroaromatic, and unsaturated substituents.
3.2.1. Suzuki-Miyaura Cross-Coupling
The Suzuki coupling, which forms a C-C bond between the bromoquinoline and a boronic acid or ester, is one of the most robust and widely used cross-coupling reactions due to its mild reaction conditions and the commercial availability of a vast number of boronic acid building blocks.
Workflow for Suzuki-Miyaura Coupling:
An In-depth Technical Guide to the Synthesis of 2-(3-bromoquinolin-6-yl)acetic acid: A Key Intermediate in Drug Discovery
Introduction
2-(3-bromoquinolin-6-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. The quinoline core is a prevalent scaffold in a multitude of biologically active compounds, and the specific substitution pattern of a bromine atom at the 3-position and an acetic acid moiety at the 6-position offers versatile handles for further chemical modifications. The bromine atom serves as a key functional group for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the acetic acid group provides a site for amide bond formation or other derivatizations. This guide provides a comprehensive overview of the plausible synthetic strategies for obtaining this compound, intended for researchers, scientists, and professionals in the field of drug development.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule suggests that the synthesis can be approached through two primary strategies, centered around the formation of the key intermediate, 3-bromo-6-methylquinoline. The subsequent conversion of the 6-methyl group to the acetic acid functionality is a critical transformation.
Caption: Retrosynthetic analysis of this compound.
Two main synthetic routes are proposed and will be detailed in this guide:
-
Route A: Synthesis of 6-methylquinoline followed by bromination at the 3-position to yield 3-bromo-6-methylquinoline, and subsequent conversion of the methyl group to the acetic acid side chain.
-
Route B: Construction of the 3-bromoquinoline core from a pre-functionalized aniline derivative, followed by the introduction of the acetic acid moiety at the 6-position.
Route A: Synthesis via 6-Methylquinoline Intermediate
This route is often preferred due to the commercial availability and relatively straightforward synthesis of the 6-methylquinoline precursor.
Step 1: Synthesis of 6-Methylquinoline
The Skraup synthesis is a classic and effective method for the preparation of quinolines from anilines. In this case, p-toluidine is reacted with glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and a dehydrating agent (concentrated sulfuric acid).
Caption: Skraup synthesis of 6-methylquinoline.
Experimental Protocol (General Procedure):
-
To a mixture of p-toluidine and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid with cooling.
-
Add the oxidizing agent (e.g., nitrobenzene) to the mixture.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, pour the mixture into water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Purify the 6-methylquinoline by steam distillation or column chromatography.
| Reactant/Product | Molar Mass ( g/mol ) | Key Considerations |
| p-Toluidine | 107.15 | Readily available starting material. |
| Glycerol | 92.09 | Acts as the source of the three-carbon unit for the pyridine ring. |
| 6-Methylquinoline | 143.19 | The reaction can be highly exothermic and should be controlled carefully.[1] |
Step 2: Bromination of 6-Methylquinoline
The bromination of 6-methylquinoline at the 3-position can be achieved using various brominating agents. Direct bromination with bromine in a suitable solvent is a common method. The presence of the methyl group at the 6-position does not significantly interfere with the regioselectivity of bromination at the electron-rich 3-position of the quinoline ring.
Experimental Protocol (General Procedure):
-
Dissolve 6-methylquinoline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and neutralizing with a base.
-
Extract the product with an organic solvent and purify by recrystallization or column chromatography to obtain 3-bromo-6-methylquinoline.
| Reactant/Product | Molar Mass ( g/mol ) | Key Considerations |
| 6-Methylquinoline | 143.19 | Starting material from the previous step. |
| Bromine | 159.81 | Highly corrosive and toxic; handle with appropriate safety precautions. |
| 3-Bromo-6-methylquinoline | 222.08 | The reaction conditions should be optimized to avoid over-bromination. |
Step 3: Conversion of 6-Methyl Group to Acetic Acid
This is the most critical and challenging step in this synthetic route. Several methods can be employed to achieve this transformation.
The 6-methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).[2] The resulting 3-bromoquinoline-6-carboxylic acid can then be converted to the target acetic acid derivative through a homologation sequence such as the Arndt-Eistert reaction.
Caption: Oxidation and homologation route.
Experimental Protocol (General Procedure for Oxidation):
-
Suspend 3-bromo-6-methylquinoline in an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture and add a solution of potassium permanganate portion-wise.
-
Reflux the mixture until the purple color of the permanganate disappears.
-
Filter the hot solution to remove manganese dioxide.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 3-bromoquinoline-6-carboxylic acid.
-
Collect the product by filtration and dry.
The subsequent Arndt-Eistert homologation involves conversion of the carboxylic acid to an acid chloride, reaction with diazomethane, and Wolff rearrangement to form a ketene, which is then trapped with water to yield the desired acetic acid.
An alternative involves the condensation of 3-bromo-6-methylquinoline with an aromatic aldehyde (e.g., benzaldehyde) to form a 6-styryl derivative. The double bond of the styryl group can then be oxidatively cleaved using reagents like ozone or a combination of osmium tetroxide and sodium periodate to yield the corresponding aldehyde, which can be further oxidized to the carboxylic acid.
A more direct approach involves the functionalization of the 6-position. If a 6-bromo-3-bromoquinoline were available, a palladium-catalyzed cross-coupling reaction with a suitable acetate equivalent could be envisioned. However, selective bromination at the 6-position in the presence of a 3-bromo substituent can be challenging. A more viable strategy starts from 6-bromoquinoline, which can be brominated at the 3-position. The 6-bromo substituent can then be converted to a cyano group via a Rosenmund-von Braun reaction (cyanation with CuCN), followed by hydrolysis of the nitrile to the carboxylic acid.
The existence of commercially available "ethyl 2-(3-bromoquinolin-6-yl)acetate" suggests that a direct synthetic route to this ester is feasible, likely through a palladium-catalyzed coupling reaction of a 6-halo-3-bromoquinoline with an appropriate acetate enolate or a related C2-synthon. Subsequent hydrolysis of the ester would yield the target acid.
Experimental Protocol (Hydrolysis of Ethyl Ester):
-
Dissolve ethyl 2-(3-bromoquinolin-6-yl)acetate in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Acidify the aqueous residue with a mineral acid to precipitate the this compound.
-
Collect the product by filtration, wash with water, and dry.
| Intermediate/Product | Molar Mass ( g/mol ) | Key Considerations |
| 3-Bromoquinoline-6-carboxylic acid | 266.07 | A key intermediate in Method 3A. |
| Ethyl 2-(3-bromoquinolin-6-yl)acetate | 294.14 | A direct precursor to the final product.[3] |
| This compound | 266.09 | The final product, purification is crucial for its use in subsequent reactions. |
Route B: Synthesis via Pre-functionalized Aniline
This approach involves constructing the quinoline ring system with the desired substituents already in place on the aniline precursor.
Step 1: Synthesis of a Suitable Aniline Precursor
A potential starting material for this route is an aniline derivative with a bromine at the meta-position and a group at the para-position that can be converted to an acetic acid side chain. For example, 4-amino-3-bromobenzyl cyanide could be a suitable precursor.
Step 2: Quinoline Ring Formation
The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, could be employed. For instance, reacting a suitably substituted 2-aminobenzaldehyde with acetaldehyde would lead to the formation of the quinoline ring.
Caption: Friedländer synthesis of a substituted quinoline.
While this route offers a high degree of convergence, the synthesis of the required aniline precursors can be lengthy and may result in lower overall yields compared to Route A.
Characterization and Quality Control
The final product, this compound, and all key intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid C=O and O-H stretches).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point Analysis: As an indicator of purity.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through several strategic routes. The most practical approach for laboratory-scale synthesis appears to be the construction of a 6-methylquinoline core, followed by bromination and subsequent elaboration of the methyl group into the acetic acid side chain. The direct hydrolysis of the corresponding ethyl ester, if accessible, represents the most straightforward final step. Careful optimization of each reaction step and thorough purification of intermediates are crucial for obtaining the target compound in high yield and purity. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this important building block for drug discovery.
References
An In-depth Technical Guide to 2-(3-bromoquinolin-6-yl)acetic acid: A Promising Scaffold for Drug Discovery
Introduction
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold that can be readily functionalized to interact with various biological targets.[1] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] The strategic introduction of different substituents onto the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a specific derivative, 2-(3-bromoquinolin-6-yl)acetic acid , a molecule of significant interest for researchers and drug development professionals. The presence of a bromine atom at the 3-position and an acetic acid moiety at the 6-position offers unique opportunities for chemical modification and interaction with biological systems. This document provides a comprehensive overview of its chemical properties, a proposed synthetic route, expected spectroscopic characteristics, and its potential biological significance.
Physicochemical and Structural Properties
This compound is a heterocyclic compound with the molecular formula C₁₁H₈BrNO₂.[5][6] Its structure features a quinoline core substituted with a bromine atom and an acetic acid group. These functional groups are expected to significantly influence its solubility, reactivity, and biological activity.
| Property | Value | Source |
| CAS Number | 1022091-93-5 | [5] |
| Molecular Formula | C₁₁H₈BrNO₂ | [5][6] |
| Molecular Weight | 266.09 g/mol | [6][7] |
| MDL Number | MFCD17215805 | [5][7] |
Proposed Synthetic Pathway
One potential approach could start from 4-bromoaniline, building the quinoline ring system and then functionalizing it. A common method for forming the quinoline core is the Gould-Jacobs reaction.[8]
Experimental Protocol: A Proposed Multi-step Synthesis
Step 1: Synthesis of 6-bromoquinolin-4-ol
This step utilizes the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl (ethoxymethylene)malonate followed by thermal cyclization.[8]
-
Condensation: A mixture of 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is heated at 110-130°C for 1-2 hours. The ethanol generated during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate is added portion-wise to preheated diphenyl ether at 240-260°C and maintained at this temperature for 30-60 minutes to induce cyclization.
-
Isolation: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration.
-
Hydrolysis & Decarboxylation: The crude ester is then refluxed in an aqueous solution of sodium hydroxide (e.g., 15%) until hydrolysis is complete. The solution is cooled and acidified with a mineral acid like HCl to precipitate the 6-bromoquinolin-4-ol.[9] The solid is collected by filtration, washed with water, and dried.
Step 2: Conversion to 3,6-dibromo-4-chloroquinoline
-
Chlorination: 6-bromoquinolin-4-ol (1.0 eq) is treated with excess phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, and heated to reflux for several hours to yield 6-bromo-4-chloroquinoline.[9]
-
Bromination: The resulting 6-bromo-4-chloroquinoline can then be brominated at the 3-position. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride with a radical initiator, or with bromine in acetic acid.
Step 3: Introduction of the Acetic Acid Moiety via a Palladium-Catalyzed Cross-Coupling Reaction
-
Cross-Coupling: The 4-chloro group can be selectively reduced back to a hydrogen using a suitable reducing agent. The resulting 3,6-dibromoquinoline can then undergo a Sonogashira or Heck coupling at the 6-position, which is generally more reactive in palladium-catalyzed reactions than the 3-position. For instance, a Sonogashira coupling with an appropriate acetylene derivative, followed by oxidation, could yield the acetic acid side chain. A more direct approach would be a palladium-catalyzed cross-coupling reaction of 3-bromo-6-iodoquinoline (prepared from the corresponding amine via diazotization) with a suitable reagent like tert-butyl acetate in the presence of a palladium catalyst and a phosphine ligand, followed by hydrolysis of the ester.
Step 4: Hydrolysis to this compound
-
If the acetic acid moiety was introduced as an ester, the final step is hydrolysis. This is typically achieved by heating the ester in the presence of an acid (like HCl) or a base (like NaOH), followed by neutralization to yield the final carboxylic acid product.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 5. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound;1022091-93-5 [abichem.com]
- 7. 1022091-93-5|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. atlantis-press.com [atlantis-press.com]
Methodological & Application
Application Notes & Protocols: Characterizing the In Vitro Anticancer Potential of 2-(3-Bromoquinolin-6-yl)acetic acid
Introduction: The Rationale for Investigation
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] In oncology, quinoline derivatives have demonstrated remarkable potential, acting through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of critical signaling pathways.[1][2][3] Compounds featuring this bicyclic aromatic structure have been shown to inhibit key targets like tyrosine kinases, tubulin polymerization, and the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.[2][3][4]
2-(3-Bromoquinolin-6-yl)acetic acid is a novel compound incorporating this key quinoline core. The presence of a bromo-substituent and an acetic acid moiety suggests the potential for unique interactions with biological targets. While specific anticancer data for this molecule is not yet publicly available, its structural similarity to other biologically active quinolines provides a strong rationale for its investigation as a candidate therapeutic agent.
This document provides a comprehensive, field-proven framework for the initial in vitro characterization of this compound. It outlines a logical, multi-step assay cascade designed to first establish its cytotoxic potential and subsequently elucidate its primary mechanism of action. The protocols provided are robust, widely validated, and grounded in established scientific principles, offering a clear path for researchers in drug discovery and oncology.
Proposed Investigational Workflow
A systematic approach is crucial for characterizing a novel compound. The following workflow is designed to efficiently move from broad screening to more specific mechanistic studies.
Caption: Proposed experimental workflow for in vitro anticancer evaluation.
Phase 1: Cytotoxicity & Viability Screening
The initial step is to determine if this compound exhibits cytotoxic or growth-inhibitory effects against cancer cells and to quantify its potency. Two robust, colorimetric assays are recommended: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures total cellular protein.[5][6][7] Running both can help mitigate compound-specific artifacts.
Hypothetical Cytotoxicity Data
The results of a primary screen are typically summarized by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[6]
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.9 |
| A549 | Lung Carcinoma | 12.2 | 1.1 |
| HCT-116 | Colon Carcinoma | 6.8 | 0.7 |
| HEK293 | Normal Embryonic Kidney | > 50 | 5.2 |
Table 1: Illustrative IC50 values for the test compound against various cell lines. Data is hypothetical.
Protocol: MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][8] The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Gently mix on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value using non-linear regression.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[6][11] The amount of bound dye is proportional to the total cellular protein mass.[6]
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v), ice-cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
Solubilization solution (10 mM Tris base, pH 10.5)
Procedure:
-
Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration 10%) without aspirating the medium.[12] Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye.[11] Allow the plates to air-dry completely.
-
SRB Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[12]
-
Solubilization: Air-dry the plates. Add 100 µL of 10 mM Tris base solution to each well. Place on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[12]
-
Data Acquisition: Measure the absorbance at 510 nm.
-
Analysis: Calculate cell viability as described for the MTT assay.
Phase 2: Elucidating the Mechanism of Cell Death & Proliferation
Once cytotoxicity is confirmed, the next logical step is to determine how the compound kills cancer cells. The primary mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[1][2]
Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells.[13] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates and allow them to attach. Treat the cells with this compound at its 1x and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Centrifuge the collected cell suspension.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis)
-
Hypothetical Apoptosis Data
| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Untreated Control | 95.1 | 2.5 | 2.4 |
| Compound (IC50) | 55.3 | 28.1 | 16.6 |
| Compound (2x IC50) | 20.7 | 45.5 | 33.8 |
Table 2: Illustrative data from an Annexin V/PI assay on HCT-116 cells. Data is hypothetical.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[16] Anticancer agents often work by causing cells to arrest in a specific phase, preventing them from completing division.[2] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[17]
Materials:
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at IC50 concentrations for 24 hours.
-
Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[17] Fix overnight or for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 250 µL of PI/RNase A staining solution. The RNase is crucial to degrade RNA, ensuring that PI only binds to DNA.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze by flow cytometry, collecting data on a linear scale.[19]
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Hypothetical Cell Cycle Data
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 55.4 | 25.1 | 19.5 |
| Compound (IC50) | 25.8 | 15.3 | 58.9 |
Table 3: Illustrative cell cycle distribution in A549 cells, suggesting a G2/M phase arrest. Data is hypothetical.
Phase 3: Target Pathway Investigation
Based on the established activities of quinoline derivatives and the results from Phase 2 (e.g., apoptosis induction, G2/M arrest), a plausible mechanism involves the disruption of key survival and proliferation signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and proliferation and is a common target for quinoline-based anticancer agents.[3][20]
Caption: Hypothesized targeting of the PI3K/Akt/mTOR signaling pathway.
Protocol: Western Blot Analysis
Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[20][21] By using antibodies against both the total and phosphorylated forms of a protein (e.g., Akt and phospho-Akt), one can assess the activation state of a signaling pathway.[22] A decrease in the ratio of phospho-protein to total protein indicates pathway inhibition.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., nitrocellulose membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound as in previous experiments. Wash with ice-cold PBS and lyse with RIPA buffer.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[23]
-
SDS-PAGE: Denature protein samples in loading buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[24]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[24]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin). For signaling proteins, calculate the ratio of the phosphorylated form to the total form.
Conclusion and Future Directions
This application note details a foundational, tiered approach to evaluate the in vitro anticancer potential of this compound. By systematically assessing cytotoxicity, mode of cell death, and impact on cell cycle progression, researchers can build a comprehensive profile of the compound's activity. The subsequent investigation into specific molecular targets, such as the PI3K/Akt pathway, provides crucial mechanistic insight.
Positive results from this workflow—demonstrating potent and selective cytotoxicity, induction of apoptosis, and modulation of a key cancer-related pathway—would provide a strong rationale for advancing this compound into more complex preclinical models, including 3D spheroid cultures and in vivo xenograft studies.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. static.igem.org [static.igem.org]
- 15. kumc.edu [kumc.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - CL [thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Investigating 2-(3-Bromoquinolin-6-yl)acetic acid as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates. The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer. This has made kinases a major class of therapeutic targets in drug discovery.
The quinoline ring system is a privileged scaffold in medicinal chemistry and has been successfully incorporated into several FDA-approved kinase inhibitors.[1][2][3] Compounds containing the quinoline moiety have demonstrated potent inhibitory activity against a wide range of kinases, often by competing with ATP for binding in the enzyme's active site.[1][4] The versatility of the quinoline structure allows for chemical modifications that can enhance potency, selectivity, and pharmacokinetic properties.[2][5] This document provides detailed application notes and protocols for the investigation of a novel quinoline derivative, 2-(3-Bromoquinolin-6-yl)acetic acid , as a potential kinase inhibitor. While specific biological data for this compound is not yet extensively published, its structural features suggest it is a promising candidate for kinase-targeted drug discovery programs.
Compound Details:
| Compound Name | This compound |
| CAS Number | 1022091-93-5[6][7][8] |
| Molecular Formula | C₁₁H₈BrNO₂[6] |
| Molecular Weight | 266.09 g/mol |
| Purity | Available up to 98%[8] |
| Commercial Availability | This compound is available from several chemical suppliers.[6][7][8][9] |
Postulated Mechanism of Action: ATP-Competitive Inhibition
Based on the extensive literature on quinoline-based kinase inhibitors, it is hypothesized that this compound may function as an ATP-competitive inhibitor.[1][4] The quinoline core can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of a kinase. The substituents on the quinoline ring, in this case, the bromo and acetic acid moieties, will then interact with surrounding amino acid residues to determine the compound's potency and selectivity for specific kinases.
Caption: Postulated ATP-competitive inhibition by this compound.
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound as a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a purified kinase. A variety of assay formats can be used, including radioactive, fluorescence-based, or luminescence-based methods that detect either substrate phosphorylation or ADP production.[10][11]
Materials:
-
Purified kinase of interest
-
Specific peptide or protein substrate for the kinase
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (for dissolving the compound)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Multi-well plates (e.g., 96-well or 384-well, white or black depending on the assay)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction Setup:
-
In a multi-well plate, add the diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add the purified kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
To initiate the kinase reaction, add a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the IC₅₀ for an ATP-competitive inhibitor.
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen assay kit. For example, in an ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.[12]
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the signal as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell-Based Kinase Activity Assay
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. These assays measure the inhibition of a specific kinase signaling pathway within intact cells.[13][14]
Materials:
-
A suitable cell line with a known and measurable activity of the target kinase pathway.
-
Cell culture medium and supplements.
-
This compound.
-
A stimulating agent (if required to activate the kinase pathway).
-
Lysis buffer.
-
Phospho-specific antibodies against the downstream substrate of the target kinase.
-
Detection reagents (e.g., ELISA or Western blot reagents).
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control (DMSO).
-
-
Pathway Stimulation:
-
If necessary, stimulate the cells with an appropriate agonist to activate the target kinase pathway.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Substrate Phosphorylation:
-
The level of phosphorylation of a downstream substrate can be quantified using various methods, such as:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.
-
ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.[13]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This homogenous assay format is well-suited for high-throughput screening.[14]
-
-
-
Data Analysis:
-
Quantify the signal from the detection method.
-
Normalize the phospho-protein signal to the total protein signal or a housekeeping protein (for Western blotting).
-
Plot the normalized signal as a function of the inhibitor concentration to determine the cellular IC₅₀.
-
Data Presentation
The results of the kinase inhibition assays should be presented in a clear and concise manner. A summary table is an effective way to display the IC₅₀ values.
Table 1: Example Data Presentation for Kinase Inhibition
| Kinase Target | This compound IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |
| Kinase A | Experimental Value | Known Value |
| Kinase B | Experimental Value | Known Value |
| Kinase C | Experimental Value | Known Value |
Conclusion and Future Directions
The protocols outlined in this document provide a solid foundation for the initial investigation of this compound as a kinase inhibitor. The quinoline scaffold is a promising starting point for the development of novel therapeutics.[1][2] Further studies should focus on:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Confirming the ATP-competitive binding mode through enzyme kinetics.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease.
By following a systematic and rigorous approach, the potential of this compound as a novel kinase inhibitor can be thoroughly evaluated, potentially leading to the development of new treatments for diseases driven by aberrant kinase signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. 1022091-93-5|this compound|BLD Pharm [bldpharm.com]
- 8. 1022091-93-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. calpaclab.com [calpaclab.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. caymanchem.com [caymanchem.com]
Application Notes & Protocols for the Cellular Characterization of 2-(3-Bromoquinolin-6-yl)acetic acid
Introduction
The quinoline scaffold is a nitrogen-containing heterocyclic ring system that has long been recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] In oncology, quinoline-based compounds have been shown to exert their effects through diverse mechanisms of action, such as the inhibition of protein kinases crucial to cell signaling, disruption of DNA replication and repair enzymes like topoisomerases, and the induction of programmed cell death (apoptosis).[5][6][7][8]
This document concerns 2-(3-Bromoquinolin-6-yl)acetic acid (CAS 1022091-93-5), a specific derivative of the quinoline core.[9] While the biological activities of this particular compound are not yet extensively characterized in the public domain, its structure suggests potential for biological activity, meriting a systematic evaluation. The presence of the quinoline core, a bromine atom at the 3-position, and an acetic acid moiety at the 6-position provides a unique chemical entity for investigation.
These application notes provide a comprehensive, tiered strategy for researchers to systematically characterize the biological effects of this compound in cell-based assays. The workflow begins with broad assessments of cytotoxicity and progresses to more focused mechanistic studies, reflecting a standard pipeline in early-stage drug discovery.
Phase 1: Foundational Analysis & Primary Screening
The initial phase focuses on preparing the compound for biological testing and determining its fundamental impact on cell viability and proliferation. This is the critical first step to ascertain if the compound has any biological effect in a cellular context.
Protocol 1: Compound Solubilization and Stock Solution Preparation
Rationale: Accurate and reproducible results in cell-based assays are critically dependent on the complete solubilization of the test compound. Dimethyl sulfoxide (DMSO) is the most common solvent for initial testing of novel small molecules due to its high solubilizing power and general compatibility with cell culture, albeit at low final concentrations (<0.5%).
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Prepare a high-concentration stock solution, typically 10 mM, to minimize the volume of DMSO added to cell cultures. To prepare a 10 mM stock of this compound (MW: 282.10 g/mol ), weigh 2.82 mg of the compound and dissolve it in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Store aliquots at -20°C or -80°C, protected from light.
Workflow for Experimental Characterization
The logical progression from initial screening to mechanistic insight is crucial for an efficient investigation. The following workflow outlines a decision-based path for characterizing the compound.
Protocol 2: Antiproliferative Activity using the XTT Assay
Rationale: Tetrazolium salt-based assays are a reliable method to measure cell viability by quantifying the metabolic activity of a cell population.[10] In viable cells, mitochondrial dehydrogenases reduce the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent to a colored formazan product.[11] Unlike the more traditional MTT assay, the XTT formazan product is water-soluble, simplifying the protocol by eliminating the need for a final solubilization step.[12] This assay will determine the concentration at which the compound reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, 96-well flat-bottom cell culture plates
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. A common starting range is 100 µM down to 0.1 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose) and "medium only" blank wells.
-
Incubate the plate for a defined period, typically 48 or 72 hours.
-
XTT Reagent Addition: Prepare the XTT working solution according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling solution).
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the formazan product to develop.
-
Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance at 450 nm (with a reference wavelength of ~650 nm to subtract background).
Data Analysis & Expected Results:
-
Subtract the absorbance of the "medium only" blanks from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.
| Parameter | Description | Example Value |
| Cell Line | Human colorectal carcinoma | HCT116 |
| Seeding Density | 8,000 cells/well | N/A |
| Treatment Duration | 72 hours | N/A |
| IC50 | The concentration of compound that inhibits cell viability by 50%. | 5.2 µM |
Phase 2: Mechanistic Elucidation of Cell Death
If this compound demonstrates significant antiproliferative activity, the next step is to determine the mechanism of cell death. Given the known activities of quinoline derivatives, apoptosis is a primary candidate.[3][5]
Protocol 3: Caspase-Glo® 3/7 Assay
Rationale: A key biochemical hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. These enzymes are the primary executioners of the apoptotic program. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7. This cleavage releases a substrate for the luciferase enzyme, generating a luminescent signal that is directly proportional to caspase activity.
Materials:
-
Cells and compound as described in Protocol 2
-
Sterile, 96-well white-walled, clear-bottom plates (for luminescence)
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed and treat cells with this compound in a 96-well white-walled plate as described in Protocol 2. It is advisable to use concentrations at and around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50). A positive control such as Staurosporine (1 µM) should be included.
-
Incubate for a shorter period appropriate for detecting apoptosis, typically 18-24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each 100 µL of cell culture.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Data is typically presented as fold-change in luminescence relative to the vehicle-treated control cells. A significant increase indicates the induction of apoptosis via caspase-3/7 activation.
Protocol 4: TUNEL Assay for DNA Fragmentation
Rationale: A later-stage event in apoptosis is the cleavage of genomic DNA into oligonucleosomal fragments by caspase-activated DNases.[13][14] The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects the exposed 3'-hydroxyl termini of these DNA breaks.[13] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate fluorescently labeled dUTPs at the sites of DNA breaks, allowing for visualization by fluorescence microscopy.[15] This provides morphological evidence of apoptosis.
Materials:
-
Cells cultured on glass coverslips or in imaging-grade multi-well plates
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Commercially available TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed and treat cells as described in Protocol 3.
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells twice with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes at room temperature.
-
TUNEL Reaction: Wash cells again with PBS. Follow the manufacturer's protocol for the TUNEL kit. This typically involves incubating the cells with a reaction mixture containing TdT and the fluorescently labeled dUTPs for 1 hour at 37°C in a humidified chamber.
-
Staining and Mounting: Wash the cells to remove unincorporated nucleotides. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (from the incorporated dUTPs), while the nuclei of all cells will be visible with the DAPI stain.
Phase 3: Investigating Potential Molecular Targets
Many quinoline-based anticancer agents function as inhibitors of protein kinases within critical pro-survival signaling pathways.[16][17] A common mechanism is the disruption of cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are frequently hyperactivated in cancer.[8][18]
Proposed Follow-Up Experiment: Western Blot Analysis
Rationale: To test the hypothesis that this compound inhibits one of these pathways, Western blotting can be used to measure the phosphorylation status of key kinases. A reduction in the phosphorylated (active) form of a protein like Akt or ERK in compound-treated cells would provide strong evidence of pathway inhibition.
Brief Protocol Outline:
-
Treat cells with the compound at IC50 concentrations for a short duration (e.g., 1-6 hours).
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for both the phosphorylated form (e.g., Phospho-Akt Ser473) and the total form (e.g., Total Akt) of the kinase of interest.
-
Use secondary antibodies conjugated to HRP and an ECL substrate to visualize the protein bands.
-
A decrease in the ratio of phosphorylated protein to total protein upon treatment indicates inhibition of the upstream signaling pathway.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. biotium.com [biotium.com]
- 13. TUNEL Assay | AAT Bioquest [aatbio.com]
- 14. Video: The TUNEL Assay [jove.com]
- 15. biotium.com [biotium.com]
- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Application Notes and Protocols for the Biological Evaluation of 2-(3-Bromoquinolin-6-yl)acetic acid
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline moiety is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1][2][3] Historically, quinoline derivatives have been instrumental in the development of treatments for a wide range of diseases, including malaria, bacterial infections, and cancer.[3][4] In the realm of oncology, these compounds have demonstrated a variety of antitumor mechanisms, such as impeding DNA synthesis, inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[1][4][5] The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of its biological properties.[1][2]
2-(3-Bromoquinolin-6-yl)acetic acid is a novel synthetic compound belonging to this promising class. While specific biological data for this particular molecule is not yet widely published, its structural features suggest a strong potential for biological activity, particularly as an anticancer agent. This document provides a comprehensive, tiered protocol for the systematic biological evaluation of this compound, designed for researchers in drug discovery and chemical biology. The proposed workflow progresses from fundamental physicochemical characterization to detailed cellular and molecular assays aimed at elucidating its cytotoxic effects and mechanism of action.
Tier 1: Foundational Physicochemical Characterization
Before proceeding to cellular assays, it is imperative to establish the fundamental physicochemical properties of this compound. These initial studies ensure the reliability and reproducibility of subsequent biological experiments.
Protocol 1: Solubility and Stability Assessment
Rationale: Poor solubility can lead to an underestimation of a compound's potency, while instability can result in the formation of degradation products with their own biological activities.[6] This protocol outlines the determination of both kinetic and thermodynamic solubility, as well as stability under common experimental conditions.
A. Kinetic Solubility Determination
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 1 µM).
-
Aqueous Buffer Addition: To each well, add phosphate-buffered saline (PBS), pH 7.4, to a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a wavelength such as 650 nm.[7] The concentration at which precipitation is first observed is the kinetic solubility.
B. Thermodynamic Solubility Determination (Shake-Flask Method) [6]
-
Compound Addition: Add an excess amount of solid this compound to a known volume of PBS, pH 7.4.
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
C. Stability Assessment
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 µM) in cell culture medium (with and without 10% fetal bovine serum) and PBS.
-
Incubation: Incubate the solutions at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the samples by HPLC to quantify the amount of the parent compound remaining. A decrease in the parent peak area over time indicates instability.
| Parameter | Method | Conditions | Desired Outcome |
| Kinetic Solubility | Nephelometry | PBS, pH 7.4, 1% DMSO | Determine the concentration at which precipitation occurs. |
| Thermodynamic Solubility | Shake-Flask & HPLC | PBS, pH 7.4, 24-48h @ 37°C | Quantify the maximum equilibrium concentration. |
| Stability | HPLC | Culture Medium & PBS @ 37°C | >95% of compound remaining after 24 hours. |
Tier 2: In Vitro Anticancer Activity Screening
This tier focuses on assessing the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines.
Protocol 2: MTT Cell Viability Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11] It is a robust and widely used assay for initial drug screening.[12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Tier 3: Target Engagement and Mechanism of Action
Once cytotoxic activity is confirmed, the next logical step is to verify that the compound engages with its intended intracellular target(s) and to elucidate the downstream signaling pathways affected.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method for confirming target engagement in a cellular environment.[14][15] The principle is that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[16] This assay provides direct evidence that the compound is interacting with its protein target within intact cells.[17]
Procedure:
-
Cell Culture and Treatment: Culture the selected cancer cell line to ~80% confluency. Treat the cells with this compound at a chosen concentration (e.g., 10x IC₅₀) or vehicle (DMSO) for 2-4 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Heat the PCR tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Analysis: Collect the supernatant and analyze the amount of the soluble target protein at each temperature point using Western blotting. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [CETSA workflow for target engagement verification.]
Protocol 4: Western Blot Analysis of Signaling Pathways
Rationale: Quinoline derivatives often exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[18] Western blotting allows for the quantification of changes in the expression and phosphorylation status of key proteins within these pathways.[18][19][20][21]
Procedure:
-
Cell Treatment and Lysis: Seed and grow cells to 70-80% confluency. Treat the cells with this compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[21] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[19] Incubate the membrane overnight at 4°C with primary antibodies specific for key signaling proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, PARP, Caspase-3) diluted in blocking buffer.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18] After further washes, detect the chemiluminescent signal using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and loading controls (e.g., β-actin or GAPDH) to determine the effect of the compound on pathway activation.
dot graph G { layout=dot; node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} caption [Hypothesized mechanism of action and pathway analysis.]
Conclusion
This application note provides a structured and logical framework for the initial biological characterization of this compound. By following this tiered approach, researchers can efficiently assess its solubility and stability, screen for anticancer activity, confirm target engagement, and begin to unravel its molecular mechanism of action. The data generated will be crucial for guiding further preclinical development and establishing the therapeutic potential of this novel quinoline derivative.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. news-medical.net [news-medical.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 22. assaygenie.com [assaygenie.com]
Application Notes and Protocols: The Strategic Use of 2-(3-bromoquinolin-6-yl)acetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
2-(3-bromoquinolin-6-yl)acetic acid is a bifunctional synthetic building block of significant interest in the field of drug discovery and organic synthesis. Its structure incorporates two key features that make it a powerful tool for the construction of complex molecular architectures.
Firstly, the quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Derivatives of quinolineacetic acid, in particular, have shown promise as antiproliferative and anti-inflammatory agents.[4]
Secondly, the molecule possesses two distinct and orthogonally reactive handles:
-
A bromine atom at the 3-position of the quinoline ring, which serves as a prime site for transition-metal-catalyzed cross-coupling reactions, allowing for the strategic installation of a wide variety of substituents.[5]
-
A carboxylic acid moiety attached to the 6-position via a methylene linker, which is readily available for transformations such as amidation, esterification, or reduction.
This dual reactivity allows for a modular and convergent approach to the synthesis of diverse compound libraries, enabling the fine-tuning of molecular properties to optimize interactions with biological targets.[1] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-3 position of the quinoline ring is the primary site for diversification via palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5]
Diagram of Key Reactive Sites
Caption: Key reactive centers of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is an exceptionally versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an aryl halide.[1] For this compound, this reaction enables the introduction of various aryl or heteroaryl substituents at the 3-position, a key strategy in scaffold diversification for drug discovery.[1][6]
The catalytic cycle, a cornerstone of palladium chemistry, involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the quinoline ring to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, regenerating the Pd(0) catalyst and forming the desired C-C bond.[1]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
The success of the Suzuki coupling is highly dependent on the interplay between the palladium source, ligand, base, and solvent. The choice of ligand is particularly critical for coupling with heteroaryl halides.[1][5]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | Good, general-purpose catalyst system applicable to many bromoquinolines.[5] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | Effective for a broad range of boronic acids; dppf is a robust ligand.[1] |
| Pd(OAc)₂ + XPhos | XPhos | K₃PO₄ | Toluene | 100 | Bulky monophosphine ligands like XPhos are often effective for challenging substrates.[5] |
| Pd-CataCXium A-G3 | CataCXium A | TMSOK | THF | Room Temp - 60 | Precatalyst enables rapid, anhydrous coupling with boronic esters.[7] |
This protocol is a generalized procedure adapted from published literature and should be optimized for specific substrates and scales.[1][6]
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[2][8] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido intermediate. The final step is reductive elimination, which yields the C-N coupled product and regenerates the Pd(0) catalyst.[2][9]
This protocol is adapted from general procedures for the amination of aryl bromides.[2][5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), a suitable phosphine ligand if not using a precatalyst (e.g., XPhos, 1.5-7.5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.).
-
Establish Inert Atmosphere: Evacuate and backfill the tube with argon (repeat 3x).
-
Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-120 °C.
-
Monitoring: Monitor the reaction by TLC or GC/MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction: Vinylation at the C-3 Position
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a direct route to vinyl-quinolines.[10][11] This transformation is valuable for introducing functionalized side chains and extending conjugation.
This protocol is based on standard Heck reaction conditions.[5][12]
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and an organic base (e.g., NEt₃, 1.5 equiv.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent like DMF or NMP.
-
Reaction: Seal the tube and heat to 100-140 °C for 12-24 hours.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl halide and a terminal alkyne.[13][14] This reaction introduces a rigid alkyne linker, which is a common motif in medicinal chemistry and materials science.
The Sonogashira reaction involves a dual catalytic cycle. A palladium cycle, similar to that in other cross-coupling reactions, facilitates the main C-C bond formation. A copper(I) co-catalyst is typically used to activate the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) intermediate.[13][15]
This protocol is a standard procedure for Sonogashira couplings.[14][16]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-5 mol%).
-
Establish Inert Atmosphere: Evacuate and backfill the flask with argon (repeat 3x).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., NEt₃ or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Workup and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
Derivatization of the Acetic Acid Side Chain
The carboxylic acid group provides a secondary point for diversification, most commonly through the formation of amide bonds, which are fundamental in biological systems and pharmaceutical compounds.
Amide Bond Formation
Standard peptide coupling reagents can be employed to couple the carboxylic acid with a wide variety of primary or secondary amines.
-
Activation: Dissolve this compound (or its cross-coupled derivative) (1.0 equiv.) in an anhydrous solvent like DMF or CH₂Cl₂. Add 1-hydroxybenzotriazole (HOBt) (1.2 equiv.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv.). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.1 equiv.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Workup and Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of derivatives using this compound.
Caption: General experimental workflow for cross-coupling and derivatization.[1]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis, particularly within the context of medicinal chemistry. The strategic and selective functionalization of its two key reactive sites—the C-3 bromine via palladium-catalyzed cross-coupling and the C-6 acetic acid moiety via standard transformations—provides a powerful platform for the rapid generation of diverse and complex molecules. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage this scaffold in the development of novel therapeutic agents and other functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Title: A Systematic Approach to the In Vivo Formulation of 2-(3-bromoquinolin-6-yl)acetic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the development of a suitable and stable formulation for the novel compound, 2-(3-bromoquinolin-6-yl)acetic acid, intended for in vivo studies. The successful execution of preclinical pharmacokinetic (PK) and toxicological assessments hinges on the creation of a formulation that ensures consistent and adequate drug exposure.[1] Due to the lipophilic nature suggested by its quinoline core and bromo-substituent, this compound is predicted to have low aqueous solubility, a primary obstacle in early drug development.[2][3] This guide details a systematic workflow, from initial physicochemical characterization to the preparation and validation of several formulation strategies, including pH-adjusted solutions, co-solvent systems, and cyclodextrin complexes. The protocols provided are designed to be self-validating, ensuring the final formulation is robust, reproducible, and appropriate for administration in animal models.
Introduction: The Formulation Challenge
This compound is a quinoline derivative with potential for investigation in various therapeutic areas. A critical step in its preclinical evaluation is the development of a formulation that can be administered in vivo to achieve desired systemic exposure. Many new chemical entities (NCEs) fail to demonstrate efficacy or produce reliable toxicological data simply because of poor bioavailability stemming from inadequate formulation.[3][4]
The presence of a carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent. However, the large, hydrophobic quinoline ring system predicts overall low solubility in aqueous media. Therefore, a "one-size-fits-all" approach is insufficient. This document outlines a logical, multi-pronged strategy to tackle this challenge, empowering researchers to select and prepare the most appropriate vehicle for their specific in vivo study design.
Guiding Principles: From Characterization to Formulation
The formulation development process is a systematic investigation that begins with understanding the molecule's intrinsic properties. This data-driven approach minimizes the use of valuable active pharmaceutical ingredient (API) and reduces the number of animals required for pilot pharmacokinetic studies.[5]
References
- 1. Developing optimised formulations with minimal drug substance [manufacturingchemist.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. admescope.com [admescope.com]
Application Notes & Protocols: 2-(3-bromoquinolin-6-yl)acetic acid as a Novel Fluorescent Probe for Cellular Imaging and pH Sensing
Introduction: The Quinoline Scaffold as a Privileged Fluorophore
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a versatile and privileged scaffold in the development of fluorescent probes.[1] Its rigid, planar structure and π-conjugated electron system give rise to intrinsic fluorescence, which can be finely tuned through synthetic modification.[2] Quinoline derivatives are widely employed as molecular probes and chemosensors for bioimaging applications, enabling the visualization of cellular structures and the detection of specific analytes like metal ions and pH fluctuations.[3][4][5] Their utility stems from a combination of desirable properties including high quantum yields, good photostability, and sensitivity to the local microenvironment.[2][6]
This document provides a comprehensive guide to the synthesis, characterization, and application of a novel quinoline derivative, 2-(3-bromoquinolin-6-yl)acetic acid , as a versatile fluorescent probe. We present a proposed synthetic pathway, hypothesized photophysical characteristics, and detailed protocols for its application in live-cell imaging and as a ratiometric sensor for intracellular pH.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step pathway, beginning with the construction of the core quinoline structure, followed by strategic bromination and functionalization. The proposed pathway leverages established methodologies in quinoline chemistry.[7][8][9]
Caption: Proposed synthetic pathway for this compound.
The synthesis begins with a Gould-Jacobs reaction between 4-aminophenylacetic acid and diethyl (ethoxymethylene)malonate to form the quinoline core. The resulting ester is then hydrolyzed to the corresponding carboxylic acid. Regioselective bromination at the C3 position is achieved using N-bromosuccinimide. Finally, a dehydroxylation step, typically involving treatment with phosphorus oxychloride followed by reduction, yields the target compound.
Photophysical Properties (Hypothetical)
The introduction of a bromine atom at the 3-position and an acetic acid group at the 6-position is expected to modulate the electronic properties of the quinoline fluorophore. Based on data from analogous quinoline derivatives, we predict the following photophysical characteristics in a physiological buffer (pH 7.4).[10][11][12] These values serve as a baseline for experimental determination.
| Parameter | Predicted Value | Rationale & Significance |
| λex (max) | 340 - 360 nm | The excitation maximum is typical for quinoline scaffolds and is compatible with standard DAPI filter sets on most fluorescence microscopes. |
| λem (max) | 450 - 480 nm | Emission in the blue-green region of the spectrum provides good contrast against cellular autofluorescence. |
| Molar Absorptivity (ε) | 15,000 - 25,000 M-1cm-1 | A high molar absorptivity allows for bright signals even at low probe concentrations, minimizing potential cytotoxicity. |
| Quantum Yield (ΦF) | 0.20 - 0.45 | A moderate to high quantum yield indicates efficient conversion of absorbed light into fluorescence, contributing to signal brightness.[6] |
| Stokes Shift | 100 - 130 nm | A large Stokes shift minimizes self-quenching and spectral overlap, improving signal-to-noise ratio.[10] |
Note: These properties are environmentally sensitive and may shift based on solvent polarity, pH, and binding to cellular components.
Application I: Live-Cell Imaging Protocol
This protocol details the use of this compound for general staining and visualization of live cells. The acetic acid moiety may promote accumulation in certain cellular compartments.
Required Materials
-
Probe Stock Solution: 10 mM stock of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Culture Medium: Appropriate complete medium for the cell line of interest.
-
Imaging Medium: Phenol red-free medium (e.g., FluoroBrite™ DMEM) to reduce background fluorescence.
-
Wash Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), with Ca2+/Mg2+.
-
Cells: Healthy, sub-confluent cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.
Experimental Workflow
Caption: Experimental workflow for live-cell imaging.
Step-by-Step Protocol
-
Cell Preparation: Seed cells onto a glass-bottom dish at a density that will result in 60-80% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.
-
Probe Loading:
-
Prepare the working solution by diluting the 10 mM stock solution into pre-warmed (37°C) imaging medium to a final concentration between 1 and 10 µM. Vortex briefly to ensure complete mixing.
-
Aspirate the culture medium from the cells.
-
Add the probe-containing medium to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator. Protect the dish from light during this step.
-
Scientist's Note: The optimal concentration and incubation time should be determined empirically for each cell type to achieve a balance between strong signal and low background/toxicity.
-
-
Washing:
-
Gently aspirate the probe-containing medium.
-
Wash the cells twice with pre-warmed wash buffer (e.g., HBSS) to remove any unbound probe.
-
After the final wash, add fresh, pre-warmed imaging medium to the cells.
-
-
Imaging:
-
Transfer the dish to the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Excite the sample using a light source around 350 nm and collect the emission signal between 450-500 nm. A standard DAPI filter cube is often a suitable starting point.
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
Application II: Ratiometric Intracellular pH Sensing
The nitrogen atom in the quinoline ring can be protonated, which often leads to a shift in the fluorescence emission spectrum. This property can be exploited for ratiometric pH sensing, which provides a robust readout that is independent of probe concentration.[3][13][14]
Principle of Ratiometric pH Sensing
Protonation of the quinoline nitrogen alters the intramolecular charge transfer (ICT) characteristics of the fluorophore.[14] In its deprotonated (basic) form, the probe may exhibit fluorescence at a longer wavelength. Upon protonation in a more acidic environment, a hypsochromic (blue) shift in the emission is expected. By measuring the ratio of fluorescence intensities at two distinct wavelengths (e.g., I460nm / I510nm), one can accurately determine the pH.
Caption: Proposed mechanism for ratiometric pH sensing.
Protocol for Intracellular pH Calibration and Measurement
-
Cell Loading: Load cells with the fluorescent probe as described in the live-cell imaging protocol (Section 4.3).
-
Prepare Calibration Buffers: Prepare a series of calibration buffers with varying pH values (e.g., from pH 5.0 to 8.0 in 0.5 unit increments). These buffers should contain a K+/H+ ionophore like nigericin (e.g., 10 µM) to equilibrate the intracellular and extracellular pH.
-
Generate Calibration Curve:
-
After loading, replace the imaging medium with the first pH calibration buffer (e.g., pH 5.0) containing nigericin. Incubate for 5-10 minutes.
-
On the fluorescence microscope, acquire two images sequentially: one capturing emission at ~460 nm and the other at ~510 nm, using the same excitation wavelength (~350 nm).
-
Calculate the average intensity ratio (I460/I510) for a region of interest within the cells.
-
Repeat this process for each pH calibration buffer.
-
Plot the fluorescence intensity ratio as a function of pH to generate a calibration curve.
-
-
Measure Intracellular pH in Experimental Cells:
-
For your experimental samples, load cells with the probe and wash as usual.
-
Acquire emission images at both wavelengths (~460 nm and ~510 nm).
-
Calculate the intensity ratio for your cells of interest.
-
Determine the intracellular pH by interpolating this ratio onto the previously generated calibration curve.
-
Troubleshooting and Best Practices
-
Low Signal: Increase probe concentration or incubation time. Ensure the filter sets are appropriate for the predicted excitation/emission spectra.
-
High Background: Decrease probe concentration. Ensure thorough washing to remove extracellular probe. Use phenol red-free imaging medium.
-
Phototoxicity: Use the lowest possible excitation light intensity and exposure time. Utilize time-lapse imaging with longer intervals if possible.
-
Probe Precipitation: Ensure the final DMSO concentration in the medium is low (<0.5%). Prepare the working solution immediately before use.
Conclusion
This compound is presented here as a promising candidate for a new class of fluorescent probes. Its quinoline core provides a robust fluorescent signal, while the bromo and acetic acid substituents offer handles for further synthetic modification and potentially influence its biological localization and environmental sensitivity. The protocols provided herein offer a solid foundation for researchers to explore its utility in live-cell imaging and for ratiometric analysis of intracellular pH, contributing to the expanding toolkit for studying dynamic cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00639B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-Bromoquinolin-6-yl)acetic acid
Prepared by: Senior Application Scientist, Chemical R&D Solutions
Welcome to the technical support center for 2-(3-Bromoquinolin-6-yl)acetic acid (CAS 1022091-93-5). This guide is designed for researchers, scientists, and drug development professionals who are handling the synthesis and purification of this complex heterocyclic compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.
The unique structure of this compound, featuring both a basic quinoline nitrogen and an acidic carboxylic acid moiety, makes it an amphoteric molecule. This property presents both challenges and opportunities for purification, which we will explore in detail.
Logical Purification Workflow
Before diving into specific issues, it's helpful to visualize the overall purification strategy. The following flowchart outlines a logical progression from crude material to a highly purified product, forming the basis of our troubleshooting guide.
"2-(3-Bromoquinolin-6-yl)acetic acid" solubility issues in buffers
Technical Support Center: 2-(3-Bromoquinolin-6-yl)acetic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in buffered aqueous solutions.
Compound Overview and Physicochemical Properties
This compound is a quinoline derivative characterized by a carboxylic acid moiety and a bromine substituent.[1][2] These structural features are key to understanding its behavior in solution. The primary challenge in handling this compound is its inherently low aqueous solubility, which is highly dependent on pH.
The molecule possesses both an acidic functional group (the carboxylic acid) and a weakly basic nitrogen atom within the quinoline ring. However, the carboxylic acid is the dominant player in determining solubility in the physiological pH range.
| Property | Value (Estimated/Calculated) | Source |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | [3] |
| CAS Number | 1022091-93-5 | [1] |
| Predicted pKa (acidic) | ~4.0 - 5.0 | Inferred from carboxylic acid functionality |
| Predicted XLogP3 | ~2.6 - 2.9 | [4][5] |
Note: The pKa is an estimation based on the typical range for aryl-substituted acetic acids. The actual pKa should be determined experimentally for precise calculations but this range provides a strong basis for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating out of my standard phosphate-buffered saline (PBS) at pH 7.4?
A1: Precipitation in neutral buffers like PBS is the most common issue with this compound. The root cause is the pH of the solution relative to the pKa of the carboxylic acid group.
-
Mechanism: Carboxylic acids are significantly more soluble in their deprotonated (ionized) state than in their protonated (neutral) state.[6][7] According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the compound is 50% ionized.[8][9][10] At pH 7.4, while you are above the estimated pKa of ~4-5, the equilibrium may not be shifted far enough to achieve the desired concentration, especially if the intrinsic solubility of the ionized form is not sufficiently high to begin with. The bulky, lipophilic bromoquinoline core contributes to low aqueous solubility even for the ionized form.
Q2: I dissolved the compound in DMSO to make a stock solution, but it crashed out immediately when I diluted it into my aqueous assay buffer. What happened?
A2: This is a classic problem of solvent shifting. While this compound is likely soluble in 100% DMSO, you have created a supersaturated solution. When this stock is diluted into an aqueous buffer where the compound is poorly soluble, the DMSO concentration drops dramatically, and the buffer can no longer sustain the compound in solution, causing it to precipitate.[11] The final concentration of the organic co-solvent must be sufficient to aid in solubilization.
Q3: Can I just heat the buffer to get the compound into solution?
A3: While increasing the temperature can increase the solubility of many compounds, it is often not a robust or recommended primary strategy.[12] The compound may precipitate out again as the solution cools to the experimental temperature (e.g., 25°C or 37°C). Furthermore, prolonged heating can lead to the degradation of the compound or other components in your assay. It is a temporary fix that does not address the underlying physicochemical problem.
Q4: What is the single most important factor for solubilizing this compound in an aqueous buffer?
A4: pH adjustment. Ensuring the pH of the final solution is sufficiently high is the most critical and effective strategy. A good rule of thumb is to maintain the pH at least 1.5 to 2 units above the compound's pKa to ensure >99% ionization. For this compound, a target pH of ≥ 7.5 is a good starting point, with higher pH levels (8.0-9.0) likely providing better results, assuming the compound is stable at that pH.
In-Depth Troubleshooting and Experimental Protocols
Issue 1: Persistent Precipitation in Neutral Buffers
If you are observing precipitation even after initial attempts to dissolve the compound, a systematic approach is required. This workflow helps diagnose the issue and select the appropriate solubilization strategy.
References
- 1. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound;1022091-93-5 [abichem.com]
- 3. 1022091-93-5|this compound|BLD Pharm [bldpharm.com]
- 4. 2-(3-Bromo-2,4-difluoroquinolin-6-yl)acetic acid | C11H6BrF2NO2 | CID 153912815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromoquinolin-6-yl acetate | C11H8BrNO2 | CID 68530047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. reddit.com [reddit.com]
- 8. Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry | Study.com [study.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(3-bromoquinolin-6-yl)acetic acid
Welcome to the technical support resource for the synthesis of 2-(3-bromoquinolin-6-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges, side reactions, and optimization strategies in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Proposed Synthetic Pathway
The synthesis of this compound is a multi-step process fraught with potential challenges, primarily concerning regioselectivity during bromination and purification. A common and logical approach involves the initial synthesis of the quinoline-6-acetic acid core, followed by selective bromination and final hydrolysis.
Caption: A common synthetic route to the target compound.
Troubleshooting Guide
Q1: My initial quinoline ring formation reaction (e.g., Skraup or Doebner-von Miller) results in a low yield and a significant amount of black, tarry material. What's causing this and how can I fix it?
A1: This is a classic issue in many quinoline syntheses that rely on strong acids and high temperatures.
-
Causality: The Skraup and Doebner-von Miller reactions are notoriously exothermic and operate under harsh acidic and oxidizing conditions.[1] These conditions can cause the aniline and aldehyde/glycerol reactants or intermediates to polymerize and char, leading to the formation of intractable tars.
-
Troubleshooting & Optimization:
-
Control Exothermicity: The primary goal is to moderate the reaction rate.
-
Add a Moderator: Ferrous sulfate (FeSO₄) is a commonly used moderator that makes the reaction less violent.[1]
-
Slow Reagent Addition: Add the concentrated sulfuric acid or other catalyst slowly while ensuring the reaction vessel is adequately cooled in an ice bath.
-
Maintain Efficient Stirring: Good agitation helps dissipate heat and prevents localized hotspots where polymerization is initiated.
-
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should only be heated gently to initiate, after which the exothermic phase should be carefully controlled.[1]
-
Purification Strategy: Expect a tarry crude product. A common and effective purification method is steam distillation followed by solvent extraction to isolate the quinoline derivative from the non-volatile tar.[1]
-
Q2: The bromination of my quinoline-6-acetic acid ester is not selective. I'm getting a mixture of isomers (5-bromo, 7-bromo) and di-brominated products instead of the desired 3-bromo isomer. How can I achieve C3 selectivity?
A2: This is the most critical and challenging step. The electronic nature of the quinoline ring dictates that electrophilic substitution strongly favors the benzene ring (positions 5, 7, and 8) over the electron-deficient pyridine ring (positions 2, 3, and 4).[2][3] Achieving C3-bromination requires specific strategies.
-
Causality: The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, deactivating the pyridine ring towards electrophiles like Br+. Direct bromination with agents like Br₂ or N-Bromosuccinimide (NBS) in strong acid will almost exclusively substitute on the carbocyclic ring.
-
Troubleshooting & Optimization:
-
Change the Reaction Mechanism: Standard electrophilic substitution is not ideal. A regioselective synthesis of 3-bromoquinolines can be achieved via a formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne, which mechanistically favors the 3-position.[4] This involves a different synthetic approach from the start but guarantees regioselectivity.
-
Radical Bromination: While less common for C3, radical conditions can sometimes alter selectivity compared to electrophilic conditions. However, this is less predictable.
-
Optimize Electrophilic Conditions (with caution): Some literature suggests that under specific, milder conditions, C3 substitution can be achieved, but often in lower yields. This requires careful screening.
-
Solvent Choice: The solvent can influence the reactivity of the brominating agent.
-
Brominating Agent: Compare NBS, Br₂, and other sources.
-
-
Alternative Route: The most reliable method is to build the quinoline ring with the bromine already in place. Start with an appropriately substituted aniline and cyclize it to form the 3-bromoquinoline core directly.
-
Caption: Regioselectivity challenges in quinoline bromination.
Q3: The final ester hydrolysis step is slow or incomplete. What are the best conditions to ensure full conversion to the carboxylic acid without product degradation?
A3: Incomplete hydrolysis is typically a matter of reaction conditions. Both acid- and base-catalyzed methods are effective, but each has potential pitfalls.
-
Causality: Ester hydrolysis is a reversible equilibrium-driven process. To drive it to completion, one of the products (ethanol or the carboxylate salt) must be effectively removed or the reaction must be conducted under conditions that heavily favor the products.[5]
-
Troubleshooting & Optimization:
-
Base-Catalyzed Hydrolysis (Saponification): This is often preferred as it is irreversible.
-
Conditions: Use a solution of NaOH or KOH in a water/alcohol mixture (e.g., water/ethanol) and heat to reflux.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
Workup: After the reaction, the mixture must be carefully acidified (e.g., with cold 1M HCl) to protonate the carboxylate salt and precipitate the final carboxylic acid product. Over-acidification or high temperatures during acidification can cause issues.
-
-
Acid-Catalyzed Hydrolysis:
-
Conditions: Reflux the ester in an aqueous acid solution, such as dilute H₂SO₄ or HCl.
-
Drawback: This reaction is reversible. To drive it to completion, a large excess of water is needed. It can also be slower than saponification.
-
-
Potential Side Reaction - Decarboxylation: While 2-(quinolin-6-yl)acetic acid is not a β-keto acid, the quinoline ring's electronics and harsh reflux conditions (especially acidic) could potentially promote decarboxylation, leading to the formation of 3-bromo-6-methylquinoline.[6] Use the mildest conditions that still afford a reasonable reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to anticipate during this synthesis?
A1: The three most prevalent side reactions are:
-
Polymerization/Tarring: Occurs during the initial quinoline ring formation under harsh acidic conditions.[1]
-
Incorrect Regiochemistry of Bromination: Electrophilic attack overwhelmingly favors the C5 and C7 positions, leading to a mixture of isomers that are difficult to separate from the desired C3 product.[2][7]
-
Over-bromination: Using an excess of the brominating agent or harsh conditions can lead to the formation of di- or tri-brominated quinoline derivatives.[2]
Q2: How does the acetic acid group at position 6 influence the bromination reaction?
A2: The -CH₂COOH group (or its ester precursor) at the C6 position is an ortho-, para-directing deactivator. Its primary electronic influence is on the benzene portion of the ring system. It deactivates the ring towards electrophilic substitution but directs incoming electrophiles to its ortho positions (C5 and C7). This further complicates the desired C3 bromination, as it enhances the innate reactivity of the C5 and C7 positions.
Q3: I suspect my final product is unstable. Is decarboxylation a significant risk?
A3: Decarboxylation is the loss of the carboxylic acid group as CO₂. This reaction is most facile for β-keto acids or when a stable carbanion can be formed at the α-carbon.[6] For this compound, this is not a primary concern under standard conditions. However, prolonged heating under harsh acidic or basic conditions, or the presence of certain transition metal impurities (like copper), could potentially catalyze a decarboxylation reaction.[8] If you observe gas evolution during workup and obtain 3-bromo-6-methylquinoline as a byproduct, decarboxylation is likely occurring. To mitigate this, use moderate temperatures during hydrolysis and purification.
Data & Protocols
Table 1: Comparison of Brominating Agents for Quinolines
| Brominating Agent | Typical Conditions | Expected Outcome on Unactivated Quinolines | Reference |
| Br₂ in H₂SO₄ | Concentrated acid, high temp | Mixture of 5-bromo and 8-bromo derivatives. Harsh conditions can lead to complex mixtures. | [3] |
| NBS in H₂SO₄ | 93% Sulfuric Acid | Can produce a mixture of 5-bromo and 5,7-dibromo products depending on equivalents.[2] | [2] |
| Br₂ in CH₃CN or CH₂Cl₂ | Room temp or 0 °C | Milder conditions, but still favors the benzene ring. Can form quinoline salt byproducts.[2][9] | [2][9] |
| CuBr₂ | Various solvents, often heated | Used in some C-H functionalization reactions; selectivity can be catalyst-controlled but still challenging.[10] | [10] |
Protocol: Regioselective Bromination of Ethyl 2-(quinolin-6-yl)acetate
This protocol is a representative procedure and may require optimization based on the specific substrate and laboratory conditions. All work should be performed in a well-ventilated fume hood.
Materials:
-
Ethyl 2-(quinolin-6-yl)acetate (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous
-
Benzoyl peroxide (initiator, catalytic amount, optional)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolution: Add ethyl 2-(quinolin-6-yl)acetate to the flask and dissolve it in anhydrous CCl₄ or CH₃CN.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the solution. If pursuing a radical pathway, add a catalytic amount of benzoyl peroxide.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for CH₃CN) and maintain for 2-4 hours. Note: The optimal conditions for C3 selectivity are highly substrate-dependent and may require screening of solvents and temperatures. The goal is to find conditions that disfavor the powerful electrophilic substitution pathway.
-
Monitoring: Monitor the reaction progress by TLC, checking for the consumption of starting material and the appearance of a new, less polar product spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will likely be a mixture of isomers. Purify using column chromatography on silica gel with a hexane/ethyl acetate gradient to isolate the desired ethyl 2-(3-bromoquinolin-6-yl)acetate isomer.
References
- 1. benchchem.com [benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
Technical Support Guide: Optimizing the Synthesis and Purification of 2-(3-bromoquinolin-6-yl)acetic acid
Welcome to the technical support center for the synthesis and purification of 2-(3-bromoquinolin-6-yl)acetic acid (CAS 1022091-93-5).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges, enhance reaction yields, and achieve high product purity. The insights and protocols provided herein are based on established chemical principles and proven methodologies for analogous heterocyclic compounds.
Synthesis Pathway Overview: Nitrile Hydrolysis
A common and reliable method for preparing aryl acetic acids is the hydrolysis of the corresponding arylacetonitrile. This transformation can be catalyzed by either acid or base, with each method having distinct advantages and potential drawbacks. The reaction proceeds in two main stages: the initial hydration of the nitrile to an intermediate amide, followed by the hydrolysis of the amide to the carboxylic acid.[4]
The choice between acidic and basic conditions is critical and depends on the stability of the quinoline core and other functional groups to the reaction conditions.[5]
Caption: General workflow for synthesis and purification.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis and purification in a question-and-answer format.
Problem Area: Low Reaction Yield
Q1: My hydrolysis reaction has stalled. TLC analysis shows significant starting nitrile even after prolonged heating. What are the likely causes?
A1: This is a common issue often related to reaction conditions. Consider the following:
-
Insufficient Hydrolysis Strength: For acid catalysis, concentrated acids like sulfuric acid (e.g., 10 M) are often more effective for heteroaromatic nitriles than hydrochloric acid.[6] For base catalysis, ensure you are using a sufficient excess of hydroxide (3-5 equivalents) to drive the reaction to completion.[6]
-
Low Temperature: Both acid and base-catalyzed hydrolyses typically require heating under reflux to proceed at a reasonable rate.[5] Ensure your reaction temperature is adequate (80-120°C, depending on the solvent).[6]
-
Poor Solubility: The starting nitrile may have poor solubility in a purely aqueous medium. For base-catalyzed hydrolysis, adding a co-solvent like ethanol can significantly improve solubility and reaction rate.[6]
-
Deactivated Substrate: The electron-withdrawing nature of the quinoline ring system can make the nitrile group less susceptible to hydrolysis. More forcing conditions (higher temperature, longer reaction time, stronger acid/base concentration) may be required compared to simple arylacetonitriles.
Q2: The reaction appears complete by TLC, but my isolated yield is poor after workup. Where could my product be going?
A2: Product loss during workup is a frequent problem. Here’s how to troubleshoot:
-
Improper pH Adjustment: When acidifying the reaction mixture after basic hydrolysis, the carboxylic acid product will precipitate. If the pH is too low, the quinoline nitrogen can become protonated, increasing the product's solubility in the aqueous layer. Carefully adjust the pH to the isoelectric point (typically pH 3-5) to maximize precipitation.
-
Emulsion Formation: During extraction, emulsions can form, trapping the product. If this occurs, try adding brine (saturated NaCl solution) to break the emulsion.
-
Incomplete Extraction: Quinoline carboxylic acids can have moderate water solubility. Ensure you perform multiple extractions (at least 3-4) with your organic solvent (e.g., Ethyl Acetate or DCM) to recover all the product from the aqueous layer.[6]
Problem Area: Purity & Purification Issues
Q3: My crude product is a dark, oily residue instead of an off-white solid. What causes this and how can I purify it?
A3: Dark, oily products often indicate the presence of impurities from side reactions or decomposition, which can inhibit crystallization.
-
Cause - High Temperature Decomposition: Prolonged heating at very high temperatures can cause decomposition or polymerization, especially under strong acidic or basic conditions.[7] Monitor the reaction to avoid heating much longer than necessary.
-
Purification Strategy 1 - Activated Carbon: Before attempting crystallization, dissolve the crude oil in a suitable solvent and treat it with activated carbon to remove colored impurities. Filter through Celite and then concentrate the solution.
-
Purification Strategy 2 - Column Chromatography: If the oil persists, purification via silica gel column chromatography is recommended. A solvent system of Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of acetic acid can be effective. The acetic acid helps to keep the carboxylic acid protonated and prevents streaking on the column.
-
Purification Strategy 3 - Acid-Base Extraction: Dissolve the crude material in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., saturated sodium bicarbonate). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer to precipitate the pure product, which can be filtered or extracted.
Q4: My product purity is low even after recrystallization. What can I do?
A4: If a single recrystallization is insufficient, it suggests the presence of an impurity with similar solubility to your product.
-
Re-evaluate Recrystallization Solvent: The initial solvent may not be optimal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvents or solvent pairs (e.g., Ethanol/Water, DMF/Water, Acetonitrile).[8] High-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF) have been shown to be effective for purifying quinoline carboxylic acid derivatives.[8][9]
-
Intermediate Amide Impurity: Incomplete hydrolysis can leave the intermediate amide, 2-(3-bromoquinolin-6-yl)acetamide, as an impurity.[4][10] This amide has similar polarity and may co-crystallize. The best solution is to ensure the hydrolysis reaction goes to completion. If the amide is present, you may need to re-subject the mixture to the hydrolysis conditions or separate it by column chromatography.
Recommended Experimental Protocols
The following protocols are adapted from standard procedures for nitrile hydrolysis and purification of related heterocyclic acids.
Protocol 3.1: Base-Catalyzed Hydrolysis
This method is often faster and can be cleaner than acid-catalyzed hydrolysis for many substrates.[6]
-
Reaction Setup: In a round-bottom flask, suspend 2-(3-bromoquinolin-6-yl)acetonitrile (1.0 eq) in a 2:1 mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide pellets (4.0 eq) to the suspension.
-
Heating: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete in 2-12 hours.[6]
-
Workup:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., DCM) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to a pH of ~4.
-
The product should precipitate as a solid. Stir for 30 minutes in the ice bath to maximize precipitation.
-
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.
Protocol 3.2: Purification by Recrystallization from DMF/Water
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of hot N,N-Dimethylformamide (DMF) to fully dissolve it. Heating to 65-120°C may be necessary.[8]
-
Precipitation: While the solution is still hot, slowly add water dropwise until the solution becomes faintly cloudy.
-
Crystallization: Add a few more drops of hot DMF to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a cold 1:1 DMF/water solution, followed by cold water.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of DMF and water.
Data Summary: Impact of Conditions on Hydrolysis
The choice of hydrolysis conditions can significantly impact the outcome. The table below summarizes the general effects based on established chemical principles.
| Parameter | Acid Catalysis (e.g., H₂SO₄) | Base Catalysis (e.g., NaOH) | Rationale & Key Considerations |
| Reaction Time | Generally longer (6-24h)[6] | Generally shorter (2-12h)[6] | The hydroxide ion is a stronger nucleophile than water, leading to a faster reaction rate under basic conditions. |
| Typical Yield | Moderate to Good | Good to Excellent | Base-catalyzed hydrolysis often proceeds more cleanly, but product loss can occur during the acidic workup if not performed carefully. |
| Key Impurities | Potential for sulfonation or decomposition at high temperatures. | Intermediate amide if reaction is incomplete. | Acid-sensitive functional groups on the molecule may not be tolerated.[5] |
| Workup | Simple quench and extraction.[6] | Requires careful pH adjustment to precipitate the product. | The final product of basic hydrolysis is a carboxylate salt, which must be protonated.[10][11] |
| Best For | Substrates sensitive to strong bases. | Substrates sensitive to strong acids; generally preferred for efficiency.[6] | The stability of the quinoline ring system under the chosen conditions is the primary determinant. |
Visual Troubleshooting Aid
Use this decision tree to diagnose and solve common issues.
Caption: A decision tree for troubleshooting synthesis issues.
References
- 1. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chemscene.com [chemscene.com]
- 3. 1022091-93-5|this compound|BLD Pharm [bldpharm.com]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. chemguide.co.uk [chemguide.co.uk]
"2-(3-bromoquinolin-6-yl)acetic acid" storage and handling guidelines
Welcome to the technical support guide for 2-(3-bromoquinolin-6-yl)acetic acid (CAS No. 1022091-93-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. As Senior Application Scientists, we have compiled this information based on available safety data for this compound and related chemical structures, providing insights into best practices and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Section 1: Initial Receipt and Storage
Question: I have just received my shipment of this compound. How should I handle and store it?
Upon receipt, immediately transfer the compound to a designated storage location. Some suppliers may use cold-chain transportation, which underscores the need for prompt and proper storage.[1]
The primary goal is to prevent degradation from environmental factors. The structural components of the molecule—a quinoline ring and a carboxylic acid group—inform the ideal storage conditions. Heterocyclic aromatic systems can be sensitive to light, and the overall compound may be susceptible to moisture.
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 4°C or as specified by the supplier[2] | Low temperatures slow down potential degradation pathways, ensuring the compound's stability and integrity over time. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | While not always explicitly stated, related heterocyclic compounds benefit from an inert atmosphere to prevent slow oxidation.[3] |
| Light | Store in a dark, light-proof container. | Quinoline derivatives can be light-sensitive.[3] Protection from light, especially UV, is crucial to prevent photochemical degradation. |
| Moisture | Keep container tightly sealed in a dry location. | The compound is likely hygroscopic, similar to other carboxylic acids.[4] Absorbed moisture can affect sample weight accuracy and potentially lead to hydrolysis. |
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Question: What are the primary hazards of this compound and what PPE is required?
Based on its GHS classification, this compound is considered hazardous.[2] The primary risks include:
-
Harmful if swallowed (H302)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
The structural similarity to bromoacetic acid, a known corrosive and toxic substance, suggests that caution is paramount.[4][5][6]
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection | Specification | Rationale |
| Engineering Controls | Always handle inside a certified chemical fume hood. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[4][7] |
| Eye & Face | ANSI Z87.1-compliant safety goggles or a face shield.[5][8] | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand | Chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if contaminated. | Prevents direct skin contact, which can cause irritation.[5][7] |
| Body | A fully-buttoned lab coat. | Provides a barrier against accidental spills on clothing and skin.[8] |
Below is a standard workflow for handling the compound from storage to use, emphasizing safety at each step.
Troubleshooting Guides
Section 3: Dissolution and Solution Preparation
Question: I am having trouble dissolving this compound. What solvent should I use?
There is limited published quantitative solubility data for this specific compound. However, its chemical structure provides a logical starting point for solvent selection. The molecule has a polar carboxylic acid group and a large, somewhat less polar bromoquinoline ring system. This amphiphilic nature suggests it will be most soluble in polar aprotic solvents.
Troubleshooting Workflow for Solubility
Table 3: Solvent Selection Guide
| Solvent Class | Examples | Suitability & Remarks |
| Polar Aprotic | DMSO, DMF | Recommended starting point. These solvents are generally effective for complex organic molecules. |
| Polar Protic (Alcohols) | Methanol, Ethanol | Likely to have moderate solubility. Can be a good choice for subsequent purification or reaction steps.[9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | May have limited solubility. Use with caution. |
| Aqueous (Basic) | Dilute NaOH, NaHCO₃ | The carboxylic acid will deprotonate to form a more soluble salt. Note: This changes the chemical nature of the compound and may not be suitable for all applications. |
| Non-Polar | Hexanes, Toluene | Expected to have very poor solubility. |
| Aqueous (Neutral/Acidic) | Water, PBS, dilute HCl | Expected to have very low solubility. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed (M.W. = 266.09 g/mol ).[2]
-
Wearing full PPE in a fume hood, weigh the solid into a sterile, conical-bottom vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex gently to mix. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect to ensure all solid has dissolved. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Section 4: Troubleshooting Other Common Issues
Question: My solution of the compound has turned yellow/brown. Is it degraded?
Discoloration often indicates degradation. The quinoline core is an electron-rich aromatic system that can be susceptible to oxidation, especially when exposed to air and light over time.
-
Cause: Potential oxidation or photochemical reaction.
-
Solution:
-
Always store solid compound and stock solutions protected from light at the recommended temperature.[3]
-
Prepare fresh solutions for sensitive experiments.
-
When preparing solutions, use high-purity, anhydrous solvents.
-
Consider purging the vial headspace with an inert gas (argon or nitrogen) before sealing for long-term storage.
-
Question: I am seeing inconsistent results in my bioassays. Could it be the compound?
Inconsistent results can stem from compound instability or handling.
-
Cause 1: Degradation in Aqueous Media. Carboxylic acids can be unstable in certain buffer conditions over long incubation times.
-
Solution 1: Prepare fresh dilutions from a concentrated stock solution immediately before each experiment. Avoid storing the compound in aqueous buffers for extended periods.
-
Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to degradation or precipitation of the compound from the solvent.
-
Solution 2: Aliquot your stock solution into single-use volumes upon initial preparation. This ensures that you are using a fresh, uncompromised sample for each experiment.
Section 5: Chemical Compatibility
Question: What chemicals should I avoid mixing with this compound?
The primary reactive site is the carboxylic acid group. Therefore, it will exhibit incompatibilities common to other acids.
Table 4: Known and Potential Chemical Incompatibilities
| Incompatible Class | Examples | Rationale & Potential Hazard |
| Strong Oxidizing Agents | Chromic acid, Peroxides, Permanganates | The acetic acid moiety and the quinoline ring can be oxidized, leading to a vigorous or exothermic reaction.[10][11][12] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Classic acid-base neutralization reaction. Can be highly exothermic. |
| Strong Reducing Agents | Hydrides, Alkali Metals | May react with the carboxylic acid group.[3] |
| Metals | Active metals (e.g., sodium, potassium, magnesium) | May react to produce flammable hydrogen gas.[6] |
Section 6: Spill and Waste Disposal
Question: How do I clean up a spill and dispose of waste?
-
Spill Cleanup (Solid):
-
Ensure the area is well-ventilated (in a fume hood).
-
Wearing appropriate PPE, gently sweep or vacuum the solid material into a labeled, sealed container for hazardous waste.[8]
-
Avoid generating dust.[4]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Waste Disposal:
References
- 1. 1022091-93-5|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. uwm.edu [uwm.edu]
- 9. acgpubs.org [acgpubs.org]
- 10. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 11. acs.org [acs.org]
- 12. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 2-(3-bromoquinolin-6-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(3-bromoquinolin-6-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important building block from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide troubleshooting solutions, and offer detailed protocols grounded in established chemical principles. Our focus is on ensuring a robust, scalable, and reproducible process.
Introduction: The Challenge of Scaling a Key Intermediate
This compound is a valuable heterocyclic intermediate in pharmaceutical development. Its rigid quinoline core, substituted at key positions, makes it an attractive scaffold for kinase inhibitors and other targeted therapies. However, scaling its synthesis presents several challenges common to complex, multi-step processes. These include ensuring regioselectivity, managing palladium-catalyzed cross-couplings, controlling impurity profiles, and achieving consistent crystallization of the final product. This guide provides practical, experience-driven advice to navigate these hurdles effectively.
Plausible Synthetic Pathway Overview
A common and logical approach to synthesizing the target molecule on a larger scale involves a key cross-coupling reaction to build the carbon framework, followed by hydrolysis to unmask the final carboxylic acid. The pathway below outlines a robust strategy starting from 3,6-dibromoquinoline.
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-(3-Bromoquinolin-6-yl)acetic acid by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Quinoline-Based Intermediates
2-(3-Bromoquinolin-6-yl)acetic acid is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and drug development.[1] As a key building block or intermediate, its purity is not merely a quality metric but a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can alter the chemical and pharmacological properties of the final drug product, potentially leading to adverse effects or reduced efficacy.[2]
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for assessing the purity of pharmaceutical compounds, prized for its high resolution, sensitivity, and reproducibility.[3] This guide provides an in-depth, experience-driven protocol for the purity analysis of this compound using a robust reverse-phase HPLC (RP-HPLC) method. We will explore the scientific rationale behind the methodological choices, compare its performance with modern Ultra-High-Performance Liquid Chromatography (UHPLC), and detail the validation process according to international regulatory standards to ensure the generation of trustworthy and reliable data.
Understanding the Analyte and Potential Impurities
The structure of this compound, with its aromatic quinoline ring system and an acidic carboxylic group, dictates its chromatographic behavior. In RP-HPLC, it is expected to be well-retained on a nonpolar stationary phase.
Impurities in a given batch can originate from several sources:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Incomplete conversion of intermediate compounds.
-
By-products: Formed from side reactions inherent to the synthetic route, such as polymerization or the formation of regioisomers.[4][5]
-
Degradation Products: Resulting from instability of the final compound under certain storage or process conditions.
For the purpose of this guide, we will consider a set of hypothetical but chemically plausible impurities to demonstrate the method's resolving power.
| Compound ID | Name | Type | Expected Elution |
| API | This compound | Active Ingredient | Main Peak |
| Impurity A | 4-Amino-3-bromobenzoic acid | Starting Material | More Polar (Elutes Earlier) |
| Impurity B | 2-(Quinolin-6-yl)acetic acid | Des-bromo Impurity | Less Retained |
| Impurity C | Ethyl 2-(3-bromoquinolin-6-yl)acetate | Ester Intermediate | More Retained (Less Polar) |
| Impurity D | Dimerization By-product | By-product | Much Less Polar (Elutes Later) |
Comparative Analysis: HPLC vs. UHPLC
The choice of analytical technique is a balance between the required performance and available resources. Here, we compare a conventional HPLC method with its modern evolution, UHPLC.
Why the Comparison Matters: For a drug development professional, choosing the right tool is critical. While HPLC is the reliable workhorse, UHPLC offers significant gains in efficiency, resolution, and sensitivity.[6][7] This is especially crucial in high-throughput screening environments or when dealing with complex impurity profiles where trace-level detection is necessary.[8]
Caption: Decision tree for selecting an analytical technique.
Method Parameters: A Side-by-Side View
The transition from HPLC to UHPLC is not merely about increasing pressure; it involves a holistic optimization of the system to leverage the benefits of sub-2 µm particle columns.[7]
| Parameter | Standard HPLC Method | High-Performance UHPLC Method | Rationale for Choices |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, <2 µm | UHPLC uses smaller particles for higher efficiency and shorter columns for speed. The narrower diameter (2.1 mm) reduces solvent consumption.[6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | Phosphoric acid is a common, robust buffer. Formic acid is preferred for UHPLC-MS compatibility and is sufficiently acidic to protonate the carboxylic acid, ensuring good peak shape.[9] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile offers low viscosity and good UV transparency, making it an excellent organic modifier for reverse-phase chromatography.[10] |
| Gradient | 10-90% B over 15 min | 10-90% B over 3 min | The gradient is scaled down for the shorter UHPLC column, maintaining separation while drastically reducing run time. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | The flow rate is reduced to suit the narrower UHPLC column diameter, minimizing solvent usage. |
| Column Temp. | 30 °C | 40 °C | Higher temperature in UHPLC reduces mobile phase viscosity, allowing for higher flow rates at lower backpressure, and can improve peak shape.[11] |
| Detection (UV) | 254 nm | 254 nm | The quinoline ring system provides strong chromophores. 254 nm is a common wavelength for aromatic compounds and offers good sensitivity.[3][12] |
| Injection Vol. | 10 µL | 2 µL | UHPLC systems have lower dead volume, requiring smaller injection volumes to prevent band broadening.[8] |
| Run Time | ~20 minutes | ~5 minutes | The combination of a shorter column, higher efficiency, and a scaled gradient leads to a significant reduction in analysis time.[13] |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the purity analysis using the standard HPLC method. The UHPLC protocol would follow the same steps, substituting the parameters from the table above.
Reagents and Materials
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (Analytical grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
0.45 µm syringe filters
Solution Preparation
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of phosphoric acid to a 1 L volumetric flask and bring to volume with ultrapure water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[10] Sonicate for 5-10 minutes to ensure complete dissolution.[10]
-
Working Solution (0.1 mg/mL): Dilute 1.0 mL of the Sample Solution to 10.0 mL with a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Procedure
-
System Equilibration: Set up the HPLC system with the C18 column and prepared mobile phases. Equilibrate the column with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared working solution onto the column.
-
Data Acquisition: Run the gradient program as specified in the HPLC method table and record the chromatogram for approximately 20 minutes.
-
Post-Run: After the analytical run, wash the column with a high percentage of acetonitrile to remove any strongly retained compounds, then store it in an appropriate solvent (e.g., 80:20 acetonitrile:water).
Caption: General experimental workflow for HPLC purity analysis.
Method Validation: Ensuring Trustworthiness and Reliability
A method is only as good as its validation. For impurity analysis, the protocol must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15][16][17]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[17] This is demonstrated by injecting individual impurities (if available) and a placebo, and ensuring no interfering peaks are at the retention time of the main analyte.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[18] This is typically assessed over a range from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity. A correlation coefficient (R²) of ≥0.99 is generally required.
-
Accuracy: The closeness of the test results to the true value. It is determined by spiking the sample with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration) and calculating the percent recovery.[18]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analyzing replicate samples under the same operating conditions over a short interval of time.
-
Intermediate Precision: Assessed by varying conditions within the lab (different days, different analysts, different equipment). The Relative Standard Deviation (%RSD) for replicate measurements should typically be ≤5% for low-level impurities.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[18] LOQ is particularly important as it defines the lower limit of the reportable range for impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±5% organic modifier, ±2°C column temperature).[18] This provides confidence in the method's reliability during routine use.
Data Interpretation and Comparison Summary
After data acquisition, the chromatogram is integrated to determine the area of each peak. Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Performance Metric | Standard HPLC | UHPLC | Advantage |
| Analysis Time | ~20 min | ~5 min | UHPLC (4x faster throughput)[13] |
| Resolution | Good | Excellent | UHPLC (Sharper peaks allow for better separation of closely eluting impurities)[8] |
| Sensitivity | Standard | High | UHPLC (Narrower peaks lead to a better signal-to-noise ratio, improving LOD/LOQ)[6] |
| Solvent Consumption | ~20 mL/run | ~2 mL/run | UHPLC (More environmentally friendly and cost-effective)[8] |
| System Pressure | 100-200 bar | 400-800 bar | HPLC (Less demanding on instrumentation)[13] |
| Initial Cost | Lower | Higher | HPLC (More accessible instrumentation)[8] |
Conclusion: Selecting the Optimal Method for Purpose
This guide has detailed a robust, scientifically-grounded RP-HPLC method for the purity analysis of this compound. The causality behind each parameter selection—from the C18 column chemistry to the acidified mobile phase—is rooted in the fundamental principles of chromatography to ensure reliable separation and accurate quantification.
The comparative analysis demonstrates that while the standard HPLC method is fully capable and reliable for routine quality control, UHPLC offers superior performance in terms of speed, resolution, and sensitivity .[19] For research and development environments where rapid method development, high throughput, and the detection of trace-level impurities are critical, UHPLC is the unequivocally superior choice.[6] The protocol and validation framework described herein provide a self-validating system, ensuring that the data generated is trustworthy and meets the stringent requirements of the pharmaceutical industry.
References
- 1. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. jchr.org [jchr.org]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Quinoline-Based Carboxylic Acids in Drug Discovery: A Predictive Analysis of 2-(3-Bromoquinolin-6-yl)acetic acid
This guide provides a comparative analysis of quinoline-based carboxylic acids, with a specific focus on predicting the therapeutic potential of the novel compound, 2-(3-Bromoquinolin-6-yl)acetic acid. By leveraging structure-activity relationship (SAR) principles and experimental data from analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical overview and actionable insights for future research directions.
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" for the design of therapeutic agents across a wide range of diseases. Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The versatility of the quinoline core allows for synthetic modifications at multiple positions, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic profiles.[3]
This guide will focus on quinoline-6-acetic acid derivatives, a subclass that has shown promise, particularly in the realm of anti-inflammatory and anticancer research.[4] We will explore how specific substitutions on the quinoline ring, particularly the introduction of a bromine atom at the 3-position, can modulate biological activity. This SAR analysis will form the basis for our predictive assessment of this compound.
Profiling this compound: A Predictive Approach
While this compound (CAS 1022091-93-5) is a known chemical entity, extensive biological activity data is not yet publicly available.[5][6] However, by dissecting its structure and examining the known effects of its core components, we can construct a scientifically grounded hypothesis regarding its potential therapeutic applications.
-
The Quinoline-6-acetic acid Moiety: The carboxylic acid group at the 6-position is a key feature. Quinolines bearing a carboxylic acid have been particularly noted for their potential as cyclooxygenase (COX) inhibitors, a critical target in anti-inflammatory therapy.[7][8]
-
The 3-Bromo Substituent: Halogenation, particularly bromination, of the quinoline ring can significantly influence a compound's properties. Bromine can act as a bulky group, potentially enhancing binding affinity through steric interactions within a target protein's active site. Furthermore, its electron-withdrawing nature can modulate the electronic properties of the entire ring system, impacting both target engagement and metabolic stability. The position of the substituent is crucial; for instance, modifications at various positions of the quinoline ring have been shown to be critical for antiproliferative activity.[9]
Based on these structural features, we hypothesize that this compound is a promising candidate for investigation as both an anti-inflammatory and anticancer agent.
Comparative Analysis: Benchmarking Against Known Quinoline Derivatives
To substantiate our hypothesis, we will compare the predicted profile of this compound with well-characterized quinoline derivatives. The selection of these comparators is based on structural similarity and their established biological activities, particularly as COX and NF-κB inhibitors, and as cytotoxic agents against cancer cell lines.
Table 1: Comparative Biological Activities of Selected Quinoline Derivatives
| Compound | Structure | Key Biological Activity | IC50 Values | Reference(s) |
| This compound (Hypothesized) | ![]() | Potential COX/NF-κB Inhibition, Anticancer | To be determined | N/A |
| Kynurenic acid | ![]() | Anti-inflammatory, Antiproliferative | MCF7: Significant growth inhibition | [4] |
| Quinoline-2-carboxylic acid | ![]() | Anti-inflammatory, Antiproliferative | HELA: Significant cytotoxicity | [4] |
| Quinoline-4-carboxylic acid | ![]() | Anti-inflammatory, Antiproliferative | MCF7: Remarkable growth inhibition | [4] |
| Quinoline-based 1,2,4-triazine hybrid (Compound 8h) | ![]() | COX-2/15-LOX Inhibition | COX-2: 0.047-0.32 µM, TNF-α: 0.40 µM | [10] |
| Quinoline-chalcone hybrid (Compound 12e) | ![]() | Anticancer | MGC-803: 1.38 µM, HCT-116: 5.34 µM, MCF-7: 5.21 µM | [11] |
Note: The structures for the comparator compounds are illustrative and based on their chemical names.
The data presented in Table 1 highlights that quinoline carboxylic acids possess significant anti-inflammatory and antiproliferative activities.[4] The potent COX-2 and TNF-α inhibition exhibited by the quinoline-based 1,2,4-triazine hybrid underscores the potential of the quinoline scaffold in targeting key inflammatory mediators.[10] Similarly, the low micromolar IC50 values of quinoline-chalcone hybrids against various cancer cell lines demonstrate their promise as anticancer agents.[11]
Mechanistic Insights: Targeting Inflammatory and Oncogenic Pathways
The hypothesized dual anti-inflammatory and anticancer activity of this compound likely stems from its potential to modulate key signaling pathways implicated in both pathologies.
4.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor family is a master regulator of inflammatory responses.[12] Its dysregulation is linked to chronic inflammatory diseases and various cancers.[12][13] Several quinoline derivatives have been identified as potent inhibitors of the NF-κB pathway.[14][15]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
We postulate that this compound may inhibit the NF-κB pathway by interfering with the IKK complex or by directly preventing the nuclear translocation and DNA binding of the p65 subunit.
4.2. Inhibition of Cyclooxygenase (COX) Enzymes
COX enzymes, particularly COX-2, are key players in the inflammatory cascade and are upregulated in many cancers.[16][17] The carboxylic acid moiety of our target compound is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
Experimental Workflows for Compound Validation
To validate the predicted biological activities of this compound, a series of well-established in vitro assays are recommended.
5.1. Workflow for Assessing Anticancer Activity
Caption: Experimental workflow for the evaluation of anticancer activity.
5.2. Detailed Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of viable cells.[21]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19][21]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
5.3. Detailed Protocol: Western Blot for NF-κB p65
Western blotting is a technique to detect and quantify specific proteins in a sample.[22]
Step-by-Step Protocol:
-
Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[23]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[22][24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NF-κB p65 (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[24]
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of NF-κB p65.
Conclusion and Future Directions
This guide presents a predictive analysis of this compound, positioning it as a promising lead compound for the development of novel anti-inflammatory and anticancer agents. The proposed structure-activity relationships, based on data from analogous quinoline derivatives, provide a strong rationale for its synthesis and biological evaluation.
Future research should focus on the experimental validation of the hypotheses presented herein. The successful demonstration of potent and selective activity, coupled with favorable pharmacokinetic properties, would establish this compound as a valuable candidate for further preclinical development. The synthetic accessibility of the quinoline scaffold offers ample opportunities for lead optimization to enhance potency and drug-like properties.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. calpaclab.com [calpaclab.com]
- 7. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]
- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 15. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. clyte.tech [clyte.tech]
- 22. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. addgene.org [addgene.org]
A Comparative Guide to the Structure-Activity Relationship of 2-(3-Bromoquinolin-6-yl)acetic Acid as a Potential Aldo-Keto Redductase 1C3 (AKR1C3) Inhibitor
This guide provides an in-depth analysis of the potential structure-activity relationship (SAR) for 2-(3-bromoquinolin-6-yl)acetic acid. As no direct SAR studies for this specific molecule are publicly available, this document establishes a robust hypothesis by comparing its structural features to well-characterized classes of inhibitors targeting Aldo-Keto Reductase 1C3 (AKR1C3), a critical enzyme in hormone-dependent cancers. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel scaffolds for AKR1C3 inhibition.
Introduction: The Rationale for Targeting AKR1C3
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), has emerged as a significant therapeutic target in oncology.[1] It plays a pivotal role in the biosynthesis of potent androgens like testosterone and dihydrotestosterone (DHT) and is also involved in prostaglandin metabolism.[2][3] In castration-resistant prostate cancer (CRPC), AKR1C3 is frequently overexpressed, enabling tumors to produce their own androgens and thereby circumvent androgen deprivation therapy.[1][2] This intratumoral androgen synthesis is a key mechanism of treatment resistance, making selective AKR1C3 inhibitors a highly attractive strategy for developing new cancer therapeutics.[2][3][4]
The core challenge lies in achieving selectivity. The AKR1C family includes several highly homologous isoforms, such as AKR1C1 and AKR1C2, which are involved in the beneficial catabolism of DHT.[2] Therefore, non-selective inhibition can be counterproductive. An ideal inhibitor must potently target AKR1C3 while sparing other isoforms.
The molecule this compound possesses key structural motifs—a bicyclic aromatic core and an acetic acid side chain—that are characteristic of known AKR1C3 inhibitors, particularly those repurposed from nonsteroidal anti-inflammatory drugs (NSAIDs).[3] This guide will dissect its structure to predict its inhibitory potential and selectivity based on established SAR principles.
Caption: AKR1C3 pathway in androgen synthesis leading to tumor proliferation.
Part 1: Comparative SAR Analysis of Arylalkanoic Acids as AKR1C3 Inhibitors
The SAR of AKR1C3 inhibitors has been extensively studied, particularly within the arylalkanoic acid class. These compounds typically feature an acidic group (e.g., carboxylic acid) attached to an aromatic scaffold. The spatial arrangement of these features is critical for binding to the enzyme's active site.
The Essential Acetic Acid Moiety
A common feature among many potent AKR1C3 inhibitors is a carboxylic acid group.[5][6] This acidic headpiece is believed to interact with a highly conserved catalytic triad and the NADP+ cofactor within the enzyme's active site.
-
SAR Principle: The presence of a center of acidity, typically a carboxylic acid, is crucial for activity. The distance between this acidic center and the aromatic ring is also critical; a one-carbon spacer (acetic acid) is often optimal, while increasing this distance to two or three carbons generally reduces activity.[6]
-
Application to this compound: The molecule's -(CH2)COOH group perfectly aligns with this principle, suggesting it is well-suited to form the necessary interactions within the AKR1C3 active site.
The Bicyclic Core: Quinoline as a Scaffold
The quinoline ring system serves as a rigid, planar scaffold. In drug design, such scaffolds are often used as bioisosteric replacements for other aromatic systems like the N-phenylaniline core of flufenamic acid or the indole core of indomethacin, both of which are known AKR1C3 inhibitors.[2][3]
-
N-Phenylanthranilates (e.g., Flufenamic Acid): SAR studies on this class revealed that a meta-position of the carboxylic acid relative to the linking amine confers significant AKR1C3 selectivity.[2] The 6-position of the acetic acid on the quinoline ring of our target molecule creates a similar spatial relationship.
-
Indole Acetic Acids (e.g., Indomethacin): These compounds are also potent AKR1C3 inhibitors.[3] The quinoline scaffold can be viewed as an analog of the indole ring, where one carbon is replaced by a nitrogen atom. This change can alter electronic properties and hydrogen bonding potential, offering a new vector for optimization.
The Role of the 3-Bromo Substituent
The bromine atom at the C3 position is perhaps the most critical feature for defining potency and selectivity.
-
Electronic Effects: Bromine is an electron-withdrawing group. On related inhibitor scaffolds, such as N-phenylanthranilates, electron-withdrawing groups on the B-ring were found to be optimal for AKR1C3 inhibition.[2] This suggests the bromo-substituent could enhance binding affinity.
-
Steric and Hydrophobic Interactions: The bromine atom provides steric bulk and hydrophobicity, which can lead to favorable interactions within specific subpockets of the AKR1C3 active site. Recent studies on hydroxybenzoazole inhibitors have highlighted the importance of exploring interactions within these subpockets to improve potency and selectivity.[7] The C3 position on the quinoline ring would likely orient the bromine atom towards one of these pockets.
Comparative Data of Known AKR1C3 Inhibitors
To contextualize the potential of a quinoline-based inhibitor, the performance of representative compounds from established classes is summarized below.
| Compound Class | Representative Compound | Target | IC50 / Ki Value | Selectivity Profile |
| N-Phenylanthranilates | Flufenamic Acid | AKR1C3 | 240 nM (IC50) | Non-selective |
| N-Phenylanthranilates | Compound 1o (from literature)[2] | AKR1C3 | 20 nM (IC50) | >500-fold vs. AKR1C1/C2 |
| Indole Acetic Acids | Indomethacin | AKR1C3 | 460 nM (IC50) | Non-selective |
| Salicylic Acids | 3-Bromo-5-phenylsalicylic acid | AKR1C1 | 4.1 nM (Ki) | >100-fold vs. AKR1C3 |
| Hypothetical | This compound | AKR1C3 | To Be Determined | To Be Determined |
Data compiled from multiple sources for comparative purposes.[2][5]
This comparison highlights that while the arylalkanoic acid scaffold is a valid starting point, specific substitution patterns are required to achieve high potency and, crucially, selectivity for AKR1C3. The unique combination of the quinoline core, C6-acetic acid, and C3-bromo substituent in our target molecule represents an unexplored area with high potential.
Part 2: Experimental Validation Workflow
To validate the hypotheses generated from this comparative SAR analysis, a clear experimental pathway is required. This involves chemical synthesis followed by robust biological evaluation.
Caption: A comprehensive workflow for the synthesis and biological evaluation.
Proposed Synthesis Protocol
A plausible synthetic route can be adapted from established methods for quinoline synthesis, such as the Gould-Jacobs reaction, followed by functional group interconversion.[8]
Objective: To synthesize this compound.
Part A: Synthesis of 6-Bromoquinolin-4(1H)-one Core
-
Condensation: Mix 4-bromoaniline (1.0 eq) and diethyl(ethoxymethylene)malonate (1.1 eq). Heat the mixture at 110-120 °C for 2 hours, removing the ethanol byproduct via distillation.
-
Cyclization: Add the resulting intermediate adduct dropwise to preheated diphenyl ether at 250 °C. Maintain this temperature for 45 minutes to facilitate thermal cyclization.
-
Isolation: Cool the reaction mixture and dilute with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by vacuum filtration and washed thoroughly with petroleum ether.[8]
-
Hydrolysis & Decarboxylation: Reflux the crude ester in a 15% aqueous sodium hydroxide solution until hydrolysis is complete (monitor by TLC). Cool the solution and acidify with concentrated HCl to a pH of ~4-5 to precipitate 6-bromoquinolin-4(1H)-one. Filter, wash with water, and dry.
Part B: Functionalization to Target Compound
This part is hypothetical and requires experimental optimization.
-
Bromination: Treat 6-bromoquinolin-4(1H)-one with a brominating agent (e.g., N-Bromosuccinimide in DMF) to selectively introduce bromine at the C3 position.
-
Conversion to 6-acetyl: The resulting 3,6-dibromo-4-hydroxyquinoline would then need to be converted to a 6-acetyl derivative, potentially via a Sonogashira coupling with a protected acetylene followed by hydration, or a Stille coupling with an acetyl-stannane reagent.
-
Willgerodt-Kindler Reaction: Subject the 2-(3-bromoquinolin-6-yl)ethan-1-one to the Willgerodt-Kindler reaction (using sulfur and morpholine) followed by hydrolysis to yield the final product, this compound.
In Vitro AKR1C3 Inhibition Assay Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the synthesized compound.
Materials:
-
Human recombinant AKR1C3, AKR1C1, and AKR1C2 enzymes.
-
NADP+ (cofactor).
-
S-tetralol (substrate).
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.
-
Test Compound: this compound, dissolved in DMSO.
-
96-well UV-transparent microplates.
-
Spectrophotometer (plate reader).
Procedure:
-
Enzyme Preparation: Dilute the stock solutions of AKR1C1, AKR1C2, and AKR1C3 in cold assay buffer to their optimal working concentrations.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to the final desired concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤1%.
-
Assay Reaction:
-
To each well of the 96-well plate, add 170 µL of assay buffer.
-
Add 10 µL of the diluted test compound solution (or DMSO for control wells).
-
Add 10 µL of 2 mM NADP+ solution.
-
Add 10 µL of the diluted enzyme solution to initiate the reaction. Incubate for 5 minutes at 37 °C.
-
-
Measurement: Add 10 µL of 4 mM S-tetralol substrate to start the reaction. Immediately measure the increase in absorbance at 340 nm (corresponding to NADPH formation) every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
The structural features of this compound align remarkably well with the established SAR for potent inhibitors of AKR1C3. The quinoline core acts as a rigid and novel scaffold, the acetic acid moiety provides the essential acidic pharmacophore, and the 3-bromo substituent offers a vector for enhanced potency through electronic and steric interactions.
Based on this comparative analysis, it is hypothesized that this compound is a potent inhibitor of AKR1C3. Its selectivity profile against other AKR1C isoforms remains the critical question and will be determined by how well the unique quinoline-bromo combination fits into the AKR1C3 active site compared to its homologs.
The next steps are clear: synthesize the compound, perform the in vitro enzymatic assays as described, and validate its activity in a cellular context. If successful, this molecule could serve as a valuable starting point for a new class of selective AKR1C3 inhibitors for the treatment of CRPC and other hormone-dependent malignancies.
References
- 1. Emerging small-molecule AKR1C3 inhibitors development for cancer therapy: Progress from 2021 to 2025. | Read by QxMD [read.qxmd.com]
- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. New Hydroxybenzoazole Inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3): Disclosure of SAR Investigation to Target Prostate Cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2-(3-Bromoquinolin-6-yl)acetic acid and its Analogs in Cancer Research
This technical guide offers a comparative analysis of the biological activity of bromo-substituted quinoline derivatives, with a specific focus on their potential as anticancer agents. While direct experimental data for 2-(3-Bromoquinolin-6-yl)acetic acid is not extensively available in the public domain, this guide leverages data from structurally related analogs to provide valuable insights into the structure-activity relationships (SAR) that govern the efficacy of this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of quinoline-based scaffolds.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry, renowned for its wide array of pharmacological properties.[1][2] Derivatives of quinoline have been investigated and developed for a multitude of therapeutic applications, including as antimicrobial, anti-inflammatory, anticonvulsant, and notably, as antineoplastic agents.[1][2][3] The versatility of the quinoline nucleus allows for substitutions at various positions, which can significantly modulate its biological activity and target specificity.[4] The compound this compound represents a specific structural motif within this broad class, featuring a bromine atom at the 3-position and an acetic acid group at the 6-position, substitutions that are predicted to influence its physicochemical properties and biological interactions.[5]
Comparative Analysis of the Antiproliferative Activity of Bromo-Substituted Quinolines
The introduction of bromine atoms to the quinoline scaffold has been shown to be a key factor in enhancing its anticancer activity.[6][7] The position and number of bromo-substituents, along with the presence of other functional groups, play a crucial role in determining the cytotoxic potency of these compounds against various cancer cell lines.
A study on highly brominated quinolines provides valuable data for a comparative analysis of their antiproliferative effects. The half-maximal inhibitory concentration (IC50) values for several derivatives were determined against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma) cell lines.[7]
| Compound ID | Structure | R3 | R5 | R6 | R7 | R8 | Cell Line | IC50 (µg/mL)[7] |
| 4 | 3,6,8-Tribromoquinoline | Br | H | Br | H | Br | C6, HeLa, HT29 | >75 |
| 6 | 6,8-Dibromoquinoline | H | H | Br | H | Br | C6, HeLa, HT29 | >75 |
| 7 | 3,5,6,7-Tetrabromo-8-methoxyquinoline | Br | Br | Br | Br | OCH3 | C6 | 13.5 |
| HeLa | 11.2 | |||||||
| HT29 | 10.1 | |||||||
| 11 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | OCH3 | Br | OCH3 | Br | OH | C6 | 9.6 |
| HeLa | 5.45 | |||||||
| HT29 | 6.3 | |||||||
| 17 | 6,8-Dibromo-5-nitroquinoline | H | NO2 | Br | H | Br | C6 | 12.3 |
| HeLa | 13.2 | |||||||
| HT29 | 10.3 | |||||||
| 5-FU (Control) | 5-Fluorouracil | - | - | - | - | - | C6 | 3.2 |
| HeLa | 2.1 | |||||||
| HT29 | 1.8 |
Key Insights from the Comparative Data:
-
Impact of Bromination and Other Substituents: Unsubstituted or less substituted bromoquinolines, such as 3,6,8-tribromoquinoline (4) and 6,8-dibromoquinoline (6), exhibited no significant antiproliferative activity.[7] This underscores the importance of the substitution pattern for cytotoxicity.
-
Potent Activity of Highly Substituted Analogs: In contrast, the highly substituted derivatives 7, 11, and 17 demonstrated significant inhibitory effects against all tested cancer cell lines.[7]
-
Influence of Methoxy and Hydroxy Groups: Compound 11, featuring two methoxy groups and a hydroxyl group in addition to two bromine atoms, displayed the most potent anticancer activity among the tested novel compounds, with IC50 values ranging from 5.45 to 9.6 µg/mL.[7] This suggests a synergistic effect of these functional groups in enhancing cytotoxicity.
-
Effect of Nitro Group: The presence of a nitro group in conjunction with two bromine atoms (compound 17) also conferred significant antiproliferative activity.[7]
Further supporting the role of bromine substitution, a separate study on substituted 8-hydroxyquinolines showed that 5,7-dibromo-8-hydroxyquinoline had a significantly lower IC50 value (12.3 µg/mL) against the C6 cell line compared to the parent 8-hydroxyquinoline (>50 µg/mL).[6]
Caption: Key determinants of the anticancer activity of quinoline derivatives.
Potential Mechanisms of Action
The cytotoxic effects of bromo-substituted quinolines are likely mediated through multiple mechanisms of action.
-
Topoisomerase Inhibition: Some of the highly brominated quinoline derivatives, specifically compounds 7 and 11, have been shown to inhibit human topoisomerase I, a crucial enzyme involved in DNA replication and repair.[7]
-
Induction of Apoptosis: The ability of these compounds to induce programmed cell death (apoptosis) is another key aspect of their anticancer activity. Compounds 11 and 17 were found to induce DNA laddering, a hallmark of apoptosis, in treated cancer cells.[7]
-
Inhibition of Cell Migration: Compound 17 was also observed to effectively inhibit the migration of HT29 cancer cells in a wound-healing assay, suggesting its potential to interfere with metastasis.[7]
Caption: Potential pathways for the anticancer effects of bromo-quinolines.
Experimental Protocol: In Vitro Antiproliferative Assay (BCPE Assay)
The following is a representative protocol for the BCPE (Bromelain-Casein-Peroxidase-ELISA) assay, a method used to determine the antiproliferative activity of compounds.[7]
Materials:
-
Cancer cell lines (e.g., C6, HeLa, HT29)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Bromelain solution
-
Casein solution
-
Peroxidase-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5 to 75 µg/mL) and a vehicle control (DMSO). Incubate for 48 hours.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the total protein with bromelain and casein.
-
ELISA: Transfer the digested samples to an ELISA plate coated with a primary antibody against a housekeeping protein. Add a peroxidase-conjugated secondary antibody.
-
Colorimetric Reaction: Add the TMB substrate and incubate until a color change is observed. Stop the reaction with the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Caption: A streamlined workflow for the BCPE antiproliferative assay.
Conclusion and Future Directions
The available evidence strongly suggests that bromo-substituted quinolines are a promising class of compounds for the development of novel anticancer agents. The degree and pattern of substitution on the quinoline ring are critical determinants of their cytotoxic potency. While direct biological data for this compound is currently lacking, its structural features, particularly the presence of a bromine atom at the 3-position, warrant its investigation as a potential antiproliferative agent.
Future research should focus on the synthesis and in-depth biological evaluation of this compound and a library of its derivatives. This would involve screening against a panel of cancer cell lines to determine their IC50 values, followed by mechanistic studies to elucidate their modes of action, including their effects on key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways. Such studies will be instrumental in validating the therapeutic potential of this specific quinoline derivative and guiding the design of more potent and selective anticancer drugs.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 1022091-93-5: 3-Bromo-6-quinolineacetic acid [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticancer Effects of 2-(3-bromoquinolin-6-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the anticancer potential of the novel compound, 2-(3-bromoquinolin-6-yl)acetic acid. While direct experimental data for this specific molecule is emerging, this document synthesizes insights from structurally related quinoline derivatives to propose a robust validation strategy. We will objectively compare its potential performance with established alternatives and provide the supporting experimental methodologies required for rigorous assessment.
The Quinoline Scaffold: A Privileged Structure in Oncology
The quinoline ring is a heterocyclic aromatic compound that serves as the core structure for a multitude of biologically active molecules.[1] In the realm of oncology, quinoline derivatives have demonstrated significant therapeutic potential, with several compounds having successfully transitioned into clinical use.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of critical signaling pathways to the direct interference with cellular replication machinery.[4][5]
The subject of this guide, this compound, is a quinoline derivative with two key substitutions: a bromine atom at the 3-position and an acetic acid group at the 6-position. The presence of a halogen, such as bromine, has been associated with enhanced cytotoxic effects in some series of quinoline-based compounds.[6][7] This guide outlines a systematic approach to validating the anticancer efficacy of this promising, yet uncharacterized, molecule.
Hypothesized Mechanism of Action: Targeting Key Cancer Pathways
Based on the known activities of other quinoline derivatives, this compound is hypothesized to exert its anticancer effects through the modulation of critical cell signaling pathways. A plausible target is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death).
Plausible signaling pathway for the anticancer activity of this compound.
A Roadmap for Experimental Validation
A multi-tiered approach, encompassing both in vitro and in vivo models, is essential for a thorough validation of the anticancer effects of this compound.
Experimental workflow for validating anticancer effects.
Part 1: In Vitro Efficacy and Mechanistic Insights
The initial phase of validation focuses on assessing the compound's cytotoxic effects on cancer cell lines and elucidating its mechanism of action.
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, a known quinoline-based inhibitor (e.g., Gefitinib), and a standard chemotherapeutic agent (e.g., Doxorubicin). Treat the cells with these compounds for 48-72 hours.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) for each compound.[9]
Comparative Data (Hypothetical):
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 5.2 |
| A549 | 8.1 | |
| HCT116 | 6.5 | |
| MCF-10A | > 50 | |
| Gefitinib (Control Quinoline) | MCF-7 | 7.8 |
| A549 | 0.5 | |
| HCT116 | > 10 | |
| MCF-10A | > 20 | |
| Doxorubicin (Standard Chemo) | MCF-7 | 0.8 |
| A549 | 1.2 | |
| HCT116 | 1.0 | |
| MCF-10A | 2.5 |
2. Apoptosis and Cell Cycle Analysis
To determine if the observed cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest, flow cytometry-based assays are employed.
Step-by-Step Protocol (Apoptosis):
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol (Cell Cycle):
-
Cell Treatment and Fixation: Treat cells as described above, then harvest and fix them in cold 70% ethanol.
-
Staining: Stain the fixed cells with a solution containing PI and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 2: In Vivo Validation in Xenograft Models
Promising results from in vitro studies warrant further investigation in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer agents.[10][11][12]
1. Cell Line-Derived Xenograft (CDX) Model
CDX models are valuable for assessing the efficacy of experimental drugs in a more complex biological system.[13][14]
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control drug). Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Comparative Data (Hypothetical):
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | - |
| This compound (20 mg/kg) | 550 | 56 |
| Doxorubicin (5 mg/kg) | 400 | 68 |
Conclusion and Future Directions
The validation framework presented in this guide provides a comprehensive and logical progression for evaluating the anticancer potential of this compound. By systematically assessing its in vitro cytotoxicity, elucidating its mechanism of action, and confirming its efficacy in in vivo models, researchers can build a robust data package to support its further development. The hypothetical data presented suggests that this compound may possess significant and selective anticancer activity, warranting a thorough investigation as a potential therapeutic agent.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ichorlifesciences.com [ichorlifesciences.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. startresearch.com [startresearch.com]
- 14. clinicallab.com [clinicallab.com]
A Comparative Analysis of 2-(3-bromoquinolin-6-yl)acetic Acid as a Novel AKR1C3 Inhibitor
Introduction: The Evolving Landscape of Cancer Therapy and the Role of AKR1C3
In the ongoing pursuit of more effective cancer therapies, particularly for hormone-dependent malignancies such as castration-resistant prostate cancer (CRPC) and certain breast cancers, researchers are increasingly focusing on intracellular signaling pathways that drive tumor growth and therapeutic resistance. One such pivotal target is the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5).[1][2]
AKR1C3 plays a multifaceted role in cancer progression. It is a key enzyme in the biosynthesis of potent androgens and estrogens, directly contributing to the hormonal fuel that drives the proliferation of hormone-dependent cancers.[1][3] Furthermore, AKR1C3 is involved in the metabolism of prostaglandins, influencing signaling pathways that can promote cell proliferation independent of hormone receptor status.[1][3] Elevated expression of AKR1C3 has been correlated with poor prognosis and resistance to standard cancer therapies, making it a compelling target for novel inhibitor development.[1][4]
This guide introduces 2-(3-bromoquinolin-6-yl)acetic acid , a novel quinoline derivative, as a promising candidate for AKR1C3 inhibition. We will present a comparative study of this compound alongside well-established, non-steroidal anti-inflammatory drugs (NSAIDs) that have demonstrated AKR1C3 inhibitory activity: Indomethacin and Flufenamic Acid. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this compound in the context of current AKR1C3-targeted therapeutic strategies.
The AKR1C3 Signaling Pathway: A Dual Threat in Cancer Progression
AKR1C3's oncogenic role stems from its ability to catalyze two key sets of reactions:
-
Steroid Hormone Metabolism: AKR1C3 converts weak androgens and estrogens into their more potent counterparts. Specifically, it catalyzes the reduction of androstenedione to testosterone and estrone to 17β-estradiol.[1][3] In prostate cancer, the local production of testosterone and its subsequent conversion to dihydrotestosterone (DHT) can continuously activate the androgen receptor (AR), even in a castrate environment, leading to CRPC.[1]
-
Prostaglandin Metabolism: AKR1C3 reduces prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to 11β-PGF2α and PGF2α, respectively.[1][3] This shunts the metabolic pathway away from the production of anti-proliferative prostaglandins, such as 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), which is a ligand for the tumor suppressor PPARγ.[4]
The dual functionality of AKR1C3 makes it a critical node in both hormone-dependent and independent cancer cell proliferation and survival.
Comparative Inhibitor Analysis
While numerous AKR1C3 inhibitors have been developed, for the purpose of this guide, we will focus on a comparison with two well-documented NSAIDs, Indomethacin and Flufenamic Acid, which exhibit off-target inhibition of AKR1C3.
| Compound | Chemical Structure | Reported IC50 | Selectivity | Clinical Status |
| This compound | ![]() | To be determined | To be determined | Pre-clinical |
| Indomethacin | ~20 µM | Non-selective (also inhibits COX enzymes) | Approved for other indications; investigated for CRPC[5] | |
| Flufenamic Acid | 8.63 µM | Non-selective (also inhibits COX enzymes)[1] | Approved for other indications |
Rationale for Comparison:
Indomethacin and Flufenamic Acid, while not developed as dedicated AKR1C3 inhibitors, provide a valuable benchmark. Their known inhibitory activity, coupled with their extensive clinical use for other indications, offers a baseline for evaluating the potency and potential safety profile of novel compounds. The primary drawback of these NSAIDs is their lack of selectivity, as they also potently inhibit cyclooxygenase (COX) enzymes, leading to off-target effects.[1] The development of selective AKR1C3 inhibitors like this compound is therefore a critical goal to minimize side effects and maximize therapeutic efficacy.
Experimental Protocols for Comparative Evaluation
To rigorously assess the potential of this compound as a selective AKR1C3 inhibitor, a series of in vitro and cell-based assays are proposed.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human AKR1C3 and to assess its selectivity against the closely related isoforms AKR1C1 and AKR1C2.
Methodology:
-
Reagents and Materials:
-
Recombinant human AKR1C3, AKR1C1, and AKR1C2 enzymes
-
NADPH (cofactor)
-
Substrate (e.g., S-tetralol)
-
Test compounds: this compound, Indomethacin, Flufenamic Acid
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound.
-
Initiate the reaction by adding the recombinant enzyme.
-
Incubate for a specified time at 37°C.
-
Start the enzymatic reaction by adding the substrate.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of AKR1C3. Comparing the IC50 values for AKR1C1 and AKR1C2 is crucial for determining selectivity, a key challenge in developing AKR1C3 inhibitors due to the high sequence homology among these isoforms.[3][4]
Cell-Based Androgen Production Assay
Objective: To evaluate the ability of this compound to inhibit the conversion of androstenedione to testosterone in a cellular context.
Methodology:
-
Cell Line:
-
Use a prostate cancer cell line known to overexpress AKR1C3, such as 22Rv1.
-
-
Procedure:
-
Seed 22Rv1 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds for a predetermined time.
-
Add androstenedione to the cell culture medium.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of testosterone in the supernatant using a commercially available ELISA kit.
-
Determine the concentration of the test compound that inhibits testosterone production by 50% (IC50).
-
Rationale: This assay provides a more physiologically relevant assessment of the compound's activity by measuring its ability to penetrate cells and inhibit AKR1C3 in a complex intracellular environment.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of AKR1C3-dependent cancer cells.
Methodology:
-
Cell Line:
-
22Rv1 (prostate cancer) or other relevant cancer cell lines with high AKR1C3 expression.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for 72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the concentration of the compound that reduces cell viability by 50% (GI50).
-
Rationale: This assay directly evaluates the therapeutic potential of the compound by measuring its ability to inhibit cancer cell growth.
Discussion and Future Directions
The successful development of a potent and selective AKR1C3 inhibitor holds significant promise for the treatment of various cancers. The proposed comparative study of this compound against established non-selective inhibitors like Indomethacin and Flufenamic Acid provides a clear and logical framework for its preclinical evaluation.
Should this compound demonstrate high potency and selectivity in the described assays, further investigations would be warranted. These would include:
-
In vivo efficacy studies: Evaluating the compound's ability to inhibit tumor growth in xenograft mouse models of prostate or breast cancer.[6][7]
-
Pharmacokinetic and toxicological studies: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Combination therapy studies: Investigating the potential synergistic effects of this compound with existing anti-cancer drugs, such as the anti-androgens enzalutamide or abiraterone.[6][7]
References
- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 2. Overview of AKR1C3: Inhibitor Achievements and Disease Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Enantiomeric Separation and Analysis of 2-(3-bromoquinolin-6-yl)acetic acid
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as 2-(3-bromoquinolin-6-yl)acetic acid, a compound of interest in medicinal chemistry, the ability to resolve and quantify individual enantiomers is not merely an analytical task but a regulatory and safety imperative. This guide provides a comprehensive comparison of modern chromatographic strategies for the enantiomeric separation of this acidic quinoline derivative, grounded in established principles and experimental insights. We will explore and contrast the leading technologies—Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC)—and delve into the selection of optimal chiral stationary phases (CSPs).
The Analytical Challenge: Chirality in Quinolines
This compound possesses a stereogenic center at the alpha-carbon of the acetic acid moiety. The differential spatial arrangement of the substituents around this center gives rise to two enantiomers. These enantiomers can exhibit distinct biological activities, with one potentially being therapeutic while the other could be inactive or even harmful. Therefore, robust analytical methods are essential for their separation, identification, and quantification.
Strategic Approaches: A Comparison of SFC and HPLC
The separation of enantiomers can be effectively achieved using either SFC or HPLC.[1] Both techniques rely on the differential interaction of the enantiomers with a chiral stationary phase. However, they differ significantly in their mobile phases, which in turn affects speed, efficiency, and environmental impact.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations in the pharmaceutical industry.[2][3] It typically utilizes supercritical carbon dioxide as the primary mobile phase, often with a small percentage of an organic modifier (e.g., methanol, ethanol).[2] This approach offers several advantages:
-
Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations, often in the sub-minute range, enabling high-throughput screening.[3][4]
-
Efficiency: SFC can provide high-efficiency separations, leading to sharp peaks and excellent resolution.[2]
-
Reduced Solvent Consumption: The primary reliance on CO2 significantly reduces the consumption of organic solvents, making it a "greener" alternative to traditional HPLC.[1][5]
High-Performance Liquid Chromatography (HPLC) remains a workhorse for chiral separations. Common modes for chiral HPLC include normal-phase, reversed-phase, and polar organic.[6][7] For acidic compounds like our target molecule, normal-phase or polar organic modes are often preferred. While generally slower than SFC, HPLC offers a high degree of flexibility in mobile phase composition.
Selecting the Right Tool: Chiral Stationary Phases (CSPs)
The success of any chiral separation hinges on the choice of the chiral stationary phase. For an acidic compound like this compound, several classes of CSPs are particularly promising.
Anion-Exchange Type CSPs
For acidic compounds, CSPs based on anion-exchange principles are often the first choice.[8] Columns such as CHIRALPAK® QN-AX and QD-AX, which utilize quinine and quinidine derivatives as chiral selectors, are specifically designed for the enantioseparation of acids.
Mechanism of Separation: The primary interaction is an ionic bond between the negatively charged carboxylic acid of the analyte and the positively charged tertiary amine of the chiral selector.[8] This is supplemented by other interactions like hydrogen bonding, π-π stacking, and steric hindrance, which lead to the differential retention of the two enantiomers.
Caption: Chiral recognition on an anion-exchange CSP.
Polysaccharide-Based CSPs
Immobilized or coated polysaccharide derivatives, particularly those of cellulose and amylose, are renowned for their broad applicability in chiral separations.[5] These CSPs can operate in various mobile phase modes, offering significant flexibility.
Mechanism of Separation: The chiral recognition mechanism is complex and multifactorial, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The analyte fits differently into the chiral grooves of the CSP, leading to separation.
Pirkle-Type CSPs
Developed by William H. Pirkle, these CSPs are based on the principle of π-π interactions.[6][9] They typically consist of an electron-deficient or electron-rich aromatic system bonded to a silica support. For an analyte with an aromatic quinoline ring system, these phases can be very effective.
Mechanism of Separation: The primary mechanism involves π-π stacking between the aromatic rings of the analyte and the CSP.[10] Additional interactions such as hydrogen bonding and dipole-dipole forces contribute to the overall enantioselectivity.
Comparative Experimental Protocols and Data
While specific experimental data for this compound is not publicly available, we can propose a robust method development workflow based on the principles discussed. The following tables outline a comparative screening protocol for both SFC and HPLC.
Table 1: Proposed SFC Screening Protocol
| Parameter | Condition | Rationale |
| Instrument | Analytical SFC System | Capable of handling supercritical CO2. |
| Columns | CHIRALPAK® QN-AX, CHIRALPAK® AD-H, CHIRALPAK® AS-H | Screening anion-exchange and polysaccharide phases. |
| Mobile Phase | CO2 / Methanol with 0.1% Trifluoroacetic Acid (TFA) | Methanol is a common co-solvent; TFA is an acidic additive to improve peak shape for acidic analytes.[8] |
| Gradient | 5% to 40% Methanol over 5 minutes | A generic gradient to screen for elution and separation. |
| Flow Rate | 3.0 mL/min | Typical for fast SFC screening.[3] |
| Back Pressure | 150 bar | Standard back pressure to maintain CO2 in a supercritical state. |
| Temperature | 40 °C | A common starting temperature for chiral separations. |
| Detection | UV at 254 nm | Quinoline core is UV active. |
Table 2: Proposed HPLC Screening Protocol
| Parameter | Condition | Rationale |
| Instrument | Analytical HPLC System | Standard laboratory equipment. |
| Columns | CHIRALPAK® QN-AX, Whelk-O® 1, CHIRALPAK® IA | Screening anion-exchange, Pirkle-type, and immobilized polysaccharide phases.[9] |
| Mobile Phase | Heptane / Ethanol with 0.1% TFA (Normal Phase) | A common mobile phase for normal-phase chiral separations. |
| Isocratic | 90:10, 80:20, 70:30 Heptane:Ethanol | Screening different solvent strengths to optimize retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Temperature | 25 °C | Room temperature is a typical starting point. |
| Detection | UV at 254 nm | Consistent with SFC detection. |
Expected Outcomes and Data Comparison
The screening process is designed to identify the most promising CSP and mobile phase combination. The key performance indicators to compare are resolution (Rs), selectivity (α), and analysis time.
Table 3: Hypothetical Comparative Data
| Method | CSP | Mobile Phase | Analysis Time (min) | Resolution (Rs) | Selectivity (α) |
| SFC | CHIRALPAK® QN-AX | CO2 / MeOH + 0.1% TFA | 3.5 | > 2.0 | 1.8 |
| SFC | CHIRALPAK® AD-H | CO2 / MeOH + 0.1% TFA | 4.2 | 1.8 | 1.5 |
| HPLC | CHIRALPAK® QN-AX | Heptane / EtOH + 0.1% TFA | 12.0 | > 2.0 | 1.9 |
| HPLC | Whelk-O® 1 | Heptane / EtOH + 0.1% TFA | 9.5 | 1.6 | 1.4 |
From this hypothetical data, the CHIRALPAK® QN-AX column would be the top candidate for both SFC and HPLC, offering excellent resolution and selectivity. However, the SFC method provides a significantly faster analysis time, making it the preferred choice for high-throughput applications.
Workflow for Method Development
The overall workflow for developing a robust enantiomeric separation method is a systematic process.
Caption: A systematic workflow for chiral method development.
Conclusion
The enantiomeric separation of this compound is a critical analytical task that can be effectively addressed by both SFC and HPLC. The choice between these techniques will depend on the specific laboratory needs, such as throughput requirements and solvent consumption considerations. For this particular acidic compound, anion-exchange CSPs like CHIRALPAK® QN-AX are highly recommended as a starting point due to their specific design for acidic analytes. Polysaccharide and Pirkle-type CSPs also represent viable alternatives that should be included in a comprehensive screening protocol. By following a systematic method development approach, a robust and reliable method for the enantiomeric separation and analysis of this compound can be successfully established, ensuring the quality and safety of potential pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ChemPartner [chempartner.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. chiraltech.com [chiraltech.com]
- 9. hplc.eu [hplc.eu]
- 10. mdpi.com [mdpi.com]
"2-(3-bromoquinolin-6-yl)acetic acid" cross-reactivity profiling
An In-Depth Guide to Comparative Cross-Reactivity Profiling: A Case Study on 2-(3-bromoquinolin-6-yl)acetic acid
Abstract
The journey of a small molecule from a preliminary "hit" to a clinical candidate is fraught with challenges, chief among them being the characterization of its selectivity. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, making early and comprehensive cross-reactivity profiling an indispensable step in drug discovery. This guide provides an in-depth, comparative analysis of modern cross-reactivity profiling strategies, using the quinoline derivative This compound as a central case study. We will dissect the rationale behind experimental design, compare the performance of leading profiling platforms, and provide detailed, self-validating protocols for their implementation. This document is designed for researchers, scientists, and drug development professionals seeking to build a robust framework for assessing and mitigating the risks associated with off-target activity.
The Imperative of Selectivity in Drug Development
While high-throughput screening can identify compounds that engage a primary target, it reveals little about their broader interaction profile.[1] A promiscuous compound, one that binds to numerous unintended proteins, often proves to be a false positive or a dead-end for development due to intractable mechanisms of action.[1] Therefore, the goal of lead optimization is not merely to enhance potency but also to engineer selectivity. Cross-reactivity profiling provides the critical data needed to guide this process, enabling a rational, structure-based approach to minimizing off-target liabilities.
This guide will compare three orthogonal, state-of-the-art platforms for assessing the selectivity of our lead compound, This compound (CAS: 1022091-93-5)[2][3], and a close structural analog, 2-(quinolin-6-yl)acetic acid , to understand the contribution of the 3-bromo substituent to the overall selectivity profile.
A Comparative Overview of Profiling Platforms
Choosing the right profiling strategy requires a deep understanding of the strengths and limitations of each available technology. No single method is sufficient; an integrated approach using orthogonal techniques provides the most comprehensive and reliable data. We will compare three such techniques: large-scale competitive binding assays, cellular target engagement assays, and unbiased affinity-capture mass spectrometry.
Platform 1: Large-Scale Kinase Panel (Competitive Binding)
Principle: This approach assesses a compound's ability to compete with an immobilized, active-site directed ligand for binding to a large panel of recombinant kinases. The amount of kinase captured on the solid support is inversely proportional to the test compound's affinity.
-
Expertise & Experience: Kinase panels are an industry standard because kinases are a frequent source of off-target effects. By screening against hundreds of kinases simultaneously, this method provides a broad, quantifiable overview of a compound's kinome-wide selectivity at an early stage. It is particularly useful for identifying liabilities within a specific, well-defined protein family.
Platform 2: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA measures target engagement within the native, complex environment of a living cell. The core concept is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This "thermal shift" can be quantified by measuring the amount of soluble protein remaining after heating cells to various temperatures.
-
Expertise & Experience: The primary advantage of CETSA is its ability to confirm direct target binding in a physiological context, accounting for factors like cell permeability and cofactor availability. It serves as an invaluable tool to validate hits from cell-free assays and to distinguish direct binders from compounds that affect the target indirectly.
Platform 3: Affinity Chromatography-Mass Spectrometry (AC-MS)
Principle: This is an unbiased, discovery-oriented method. The small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from a cell lysate.[4] Bound proteins are then eluted, identified, and quantified by mass spectrometry, providing a snapshot of the compound's interactome.[4]
-
Expertise & Experience: The power of AC-MS lies in its hypothesis-free nature. Unlike panel screens, it is not limited to a pre-selected set of targets and can reveal completely novel and unexpected off-target interactions. This is crucial for understanding polypharmacology and identifying potential toxicity mechanisms that would be missed by targeted assays.
Case Study: Profiling this compound
To illustrate the practical application of these platforms, we present a hypothetical dataset comparing our lead compound, This compound (Compound A) , with its unsubstituted analog, 2-(quinolin-6-yl)acetic acid (Compound B) . The objective is to determine if the 3-bromo substituent enhances selectivity.
Quantitative Data Summary
The following table summarizes the simulated results from a 400+ kinase panel screen and a proteome-wide CETSA experiment.
Table 1: Comparative Selectivity Data for Quinoline Analogs
| Parameter | Compound A: this compound | Compound B: 2-(quinolin-6-yl)acetic acid | Interpretation |
| Primary Target IC₅₀ | 50 nM | 75 nM | The bromo-substituent slightly improves on-target potency. |
| Kinase Panel Hits (>80% Inh. @ 1µM) | 4 | 18 | Compound A is significantly more selective. |
| Key Off-Targets (Kinase Panel) | Kinase X, Kinase Y | Kinase X, Kinase Y, Kinase Z, MAP4K4, etc. | Compound B has a broader off-target kinase profile. |
| CETSA Thermal Shift (Primary Target) | +5.2 °C | +4.8 °C | Both compounds engage the primary target in cells. |
| CETSA Off-Target Hits (>2.5°C shift) | 1 | 5 | Cellular data confirms the superior selectivity of Compound A. |
This data is illustrative and designed for instructional purposes.
Detailed Experimental Methodologies
Protocol: Kinome-Wide Competitive Binding Assay
This protocol outlines a generalized workflow for assessing compound selectivity against a large kinase panel.
Causality Behind Choices: A competitive binding format is chosen over enzymatic assays to eliminate complications from ATP-competitive vs. allosteric mechanisms and to enable screening against non-functional kinase domains. A 1 µM screening concentration is a standard starting point to identify potent off-targets.
Caption: Workflow for a competitive binding kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute test compounds in 100% DMSO to create a 100x stock of the final desired concentration.
-
Assay Plate Loading: Add kinase-phage constructs, an immobilized active-site directed ligand, and the test compound (or DMSO vehicle) to a multi-well assay plate.
-
Incubation: Allow the reaction to incubate at room temperature for 1 hour to reach binding equilibrium.
-
Affinity Capture: Transfer the reaction mixtures to a filter plate coated with streptavidin to capture the biotinylated immobilized ligand and any bound kinase.
-
Washing: Wash the filter plates extensively to remove unbound kinase-phage constructs.
-
Elution & Quantification: Elute the captured phage and quantify the associated DNA using qPCR.
-
Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal from compound-treated wells to the DMSO vehicle control wells.
Trustworthiness - A Self-Validating System:
-
Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine) is run in parallel to confirm assay performance across the panel.
-
Negative Control: DMSO vehicle controls are used on every plate to define the 0% inhibition baseline.
-
Dose-Response Follow-up: Any initial "hits" must be confirmed by generating a full 10-point dose-response curve to determine an accurate IC₅₀ value.
Protocol: Thermal Proteome Profiling (TPP/CETSA-MS)
This protocol describes a proteome-wide, unbiased implementation of CETSA coupled with mass spectrometry to identify cellular targets and off-targets.
Causality Behind Choices: A proteome-wide approach is chosen over a targeted Western blot to provide an unbiased view of cellular engagement. The use of ten temperature points ensures sufficient resolution to accurately determine melting points and detect subtle thermal shifts.
Caption: Workflow for Thermal Proteome Profiling (TPP).
Step-by-Step Protocol:
-
Cell Treatment: Grow cells to ~80% confluency. Treat one population with the test compound at the desired concentration and a parallel population with DMSO vehicle for 1 hour.
-
Heating: Harvest and resuspend cells. Aliquot the cell suspension into PCR tubes and heat them in a thermocycler across a defined temperature gradient for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.
-
Sample Preparation for MS: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptides from each temperature point with tandem mass tags (TMT), allowing for multiplexed analysis.
-
LC-MS/MS: Combine the labeled peptide sets and analyze them by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: For each of the thousands of proteins identified, plot the relative abundance of soluble protein as a function of temperature to generate a melting curve. Compare the curves from the compound-treated and vehicle-treated samples to identify proteins with a statistically significant thermal shift.
Trustworthiness - A Self-Validating System:
-
Isothermal Dose-Response (ITDR): To validate a hit, a follow-up experiment is performed where cells are treated with a range of compound concentrations but heated at a single temperature (chosen from the steepest part of the melt curve). A dose-dependent stabilization of the target protein confirms specific binding.
-
Replicate Analysis: The entire experiment must be performed in at least biological duplicate to ensure the reproducibility of the observed thermal shifts.
Conclusion
This comparative guide demonstrates that a multi-pronged approach is essential for robust cross-reactivity profiling. The initial kinome scan of This compound and its analog quickly established that the 3-bromo substituent confers a significant advantage in kinase selectivity. This cell-free data was then corroborated in a more physiological context using thermal proteome profiling, which confirmed superior selectivity in a cellular environment. By integrating these orthogonal approaches, we can build a comprehensive and reliable selectivity profile, enabling more informed decisions in the critical transition from hit to lead. This structured methodology provides the necessary framework to not only identify promising candidates but also to understand and mitigate the risks associated with off-target activity.
References
- 1. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1022091-93-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chemscene.com [chemscene.com]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







